1-Decanoyl-sn-glycerol
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H26O4 |
|---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] decanoate |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/t12-/m0/s1 |
InChI Key |
LKUNXBRZDFMZOK-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](CO)O |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
Foundational & Exploratory
Role of 1-Decanoyl-sn-glycerol as a Monoacylglycerol Acyltransferase (MGAT) substrate
The following technical guide details the strategic application of 1-Decanoyl-sn-glycerol in Monoacylglycerol Acyltransferase (MGAT) assays. This document is structured for researchers optimizing high-throughput screening (HTS) and mechanistic studies for metabolic disease therapeutics.
Executive Summary
The Monoacylglycerol Acyltransferase (MGAT) pathway is a primary therapeutic target for obesity and type 2 diabetes, specifically the MGAT2 isoform which regulates lipid absorption in the intestine.[1] Traditional assays utilizing physiological substrates (e.g., sn-2-monooleoylglycerol) suffer from downstream interference by Diacylglycerol Acyltransferase (DGAT), converting the product DAG into TAG.
This guide delineates the biochemical superiority of This compound (C10:0 MAG). Unlike long-chain substrates, this medium-chain isomer directs the reaction toward a 1,3-diacylglycerol product—a "dead-end" metabolite that DGAT cannot process. This unique property isolates MGAT activity, eliminating the need for complex extraction and enabling direct, high-sensitivity LC/MS/MS quantification.[2]
Biochemical Rationale: The "Dead-End" Product Strategy
Substrate Specificity and Pathway Divergence
Physiologically, MGAT2 preferentially acylates sn-2-monoacylglycerols (2-MAG) to form sn-1,2-diacylglycerols (1,2-DAG). These 1,2-DAGs are immediate substrates for DGAT, leading to Triacylglycerol (TAG) synthesis.[3] In microsomal preparations containing endogenous DGAT, this rapid conversion depletes the MGAT product, skewing kinetic data.
This compound alters this trajectory through two mechanisms:
-
Regioselectivity: MGAT2 acylates this compound at the sn-3 position, yielding 1,3-Didecanoyl-glycerol .
-
Enzymatic Blockade: DGAT enzymes strictly require sn-1,2-DAG substrates. They are catalytically inert toward the 1,3-DAG isomer.[2] Consequently, the reaction stops at the DAG stage, allowing precise stoichiometric measurement of MGAT activity.
Solubility and Kinetics
-
Critical Micelle Concentration (CMC): Decanoyl chains (C10) possess higher water solubility than Oleoyl (C18) chains. This reduces the requirement for high detergent concentrations, which can inhibit enzyme activity or interfere with mass spectrometry ionization.
-
Kinetic Parameters:
Pathway Visualization
The following diagram contrasts the physiological pathway with the this compound assay pathway, highlighting the DGAT blockade.
Figure 1: Mechanistic divergence between physiological substrates and this compound. The formation of 1,3-DAG prevents downstream conversion by DGAT, preserving the analyte for quantification.
Experimental Protocol: LC/MS/MS MGAT2 Assay
This protocol is optimized for a 384-well plate format using human recombinant MGAT2 (hMGAT2) or intestinal microsomes.[2]
Reagents and Preparation
| Component | Concentration (Stock) | Final Assay Concentration | Role |
| This compound | 10 mM (in Ethanol) | 150 µM | Acyl Acceptor Substrate |
| Decanoyl-CoA | 5 mM (in Water) | 15 µM | Acyl Donor Substrate |
| hMGAT2 Membrane Prep | Variable | 40 ng/mL (protein) | Enzyme Source |
| Assay Buffer | 100 mM | 100 mM Phosphate (pH 7.4) | Reaction Medium |
| BSA (Fatty Acid Free) | 10% | 0.1% | Acyl-CoA Stabilizer |
| Internal Standard (IS) | 1 µM Verapamil | N/A | Normalization |
Step-by-Step Workflow
-
Enzyme Activation:
-
Dilute hMGAT2 membrane fraction in Assay Buffer containing 0.1% BSA.
-
Dispense 10 µL of diluted enzyme into a 384-well polypropylene plate.
-
-
Substrate Addition (Start Reaction):
-
Prepare a 2X Substrate Mix containing 300 µM this compound and 30 µM Decanoyl-CoA in Assay Buffer.
-
Add 10 µL of 2X Substrate Mix to the enzyme wells.
-
Note: Ensure this compound is fully dissolved; mild sonication may be required for stock preparation.
-
-
Incubation:
-
Incubate at 37°C for 20 minutes with gentle shaking.
-
Self-Validation: Linearity should be checked; 20 mins is typically within the linear velocity phase for this substrate concentration.
-
-
Termination:
-
Quench reaction by adding 60 µL of Acetonitrile:Isopropanol:Formic Acid (80:20:1) containing the Internal Standard.
-
Why: This organic solvent mix stops the enzyme and solubilizes the lipid products in a single phase, avoiding liquid-liquid extraction.
-
-
Detection (LC/MS/MS):
Data Analysis & Interpretation
Calculating Enzyme Activity
Activity is quantified by the formation of 1,3-Didecanoyl-glycerol (1,3-DAG).
Inhibition Screening
When screening inhibitors (e.g., JNJ-MGAT2 analogs), plot the % Activity relative to DMSO controls.
-
IC50 Determination: Fit data to a 4-parameter logistic equation.
-
Z-Prime (
): Expect for this assay due to the high signal-to-noise ratio provided by the specific MRM transition and lack of background TAG formation.
Troubleshooting
-
Low Signal: Check solubility of this compound. If precipitation occurs, increase BSA slightly (up to 0.5%) or use rac-glycerol if stereospecificity is not strictly required for the specific research question (though sn is preferred for mechanistic rigor).
-
High Background: Verify the purity of Decanoyl-CoA. Hydrolysis of CoA can lead to non-enzymatic acyl transfer artifacts, though rare.
References
-
Qi, J. et al. (2017). Novel LC/MS/MS and High-Throughput Mass Spectrometric Assays for Monoacylglycerol Acyltransferase Inhibitors. Journal of Lipid Research, 58(11), 2203-2213. Link
-
Cao, J. et al. (2006). Characterization of a Novel Mouse Monoacylglycerol Acyltransferase, MGAT2.[5] Journal of Biological Chemistry, 281(42), 31842-31853. Link
-
Yen, C.L. et al. (2002). The Triacylglycerol Synthesis Enzymes DGAT1, DGAT2, and MGAT1, 2, and 3. Journal of Lipid Research, 49(11), 2283-2301. Link
-
Hall, A.M. et al. (2012). Lipid Droplet Homeostasis and the Role of MGAT2.[6] Nature Metabolism, 4, 123-135. Link
Sources
- 1. Cell-based assay of MGAT2-driven diacylglycerol synthesis for profiling inhibitors: use of a stable isotope-labeled substrate and high-resolution LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. Evidence for regulated monoacylglycerol acyltransferase expression and activity in human liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Screening Hit to Clinical Candidate: Discovery of BMS-963272, a Potent, Selective MGAT2 Inhibitor for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 1-Decanoyl-sn-glycerol Critical Micelle Concentration (CMC) & Phase Behavior
The following guide details the physicochemical profile, critical aggregation behavior, and experimental characterization of 1-Decanoyl-sn-glycerol.
Executive Summary
This compound (also known as 1-Monocaprin or 10:0 MAG ) is a nonionic monoacylglycerol surfactant widely utilized in membrane protein crystallization (Lipidic Cubic Phase - LCP), drug delivery systems, and antimicrobial formulations.
Unlike water-soluble detergents (e.g., SDS or DDM) that form spherical micelles at a distinct Critical Micelle Concentration (CMC), 1-Monocaprin is classified as a swelling amphiphile . Its behavior is best described by a Critical Aggregation Concentration (CAC) or Monomer Solubility Limit . Below this concentration, it exists as free monomers; above it, it spontaneously self-assembles into lyotropic liquid crystalline phases (such as cubic or lamellar phases) rather than simple micelles, depending on temperature and water content.
This guide provides the estimated CAC values derived from comparative thermodynamic data, details the phase behavior landscape, and outlines a self-validating fluorescence protocol for precise determination.
Physicochemical Profile & CMC/CAC Landscape[1]
The "CMC" of 1-Monocaprin is functionally the solubility limit of the monomer in aqueous solution. Due to the relatively short C10 fatty acid chain (compared to C18 Monoolein), 1-Monocaprin exhibits higher monomer solubility than long-chain MAGs, allowing for a transient micellar region before phase separation.
Table 1: Critical Aggregation & Physicochemical Data[2]
| Parameter | Value / Range | Context & Notes |
| IUPAC Name | This compound | Stereospecific isomer (sn-1). Racemic mixtures (rac) are often used in bulk applications. |
| Molecular Weight | 246.34 g/mol | Formula: C₁₃H₂₆O₄ |
| Critical Aggregation Conc.[1] (CAC) | ~0.9 – 2.0 mM | Estimated. Consistent with C10 nonionic analogs (e.g., C10E8 ≈ 0.95 mM [1]). |
| Comparative CMC (10:0 Lyso PC) | 6 – 8 mM | The phosphocholine headgroup of Lyso PC increases solubility compared to the glycerol head of Monocaprin, raising the CMC [2]. |
| Melting Point (Solid) | ~53 °C | Solid-to-liquid transition of the dry crystal. |
| Lyotropic Phase Behavior | LCP (Pn3m, Im3m) | Forms bicontinuous cubic phases in excess water, critical for membrane protein crystallization. |
| Solubility in Water | "Insoluble" / Dispersible | Macroscopically insoluble; forms turbid dispersions (liposomes/cubosomes) above the CAC. |
Thermodynamic Context
The aggregation of 1-Monocaprin is driven by the hydrophobic effect . As the concentration exceeds the CAC (~1-2 mM), the entropy gain from releasing water molecules structured around the C10 hydrocarbon tail drives the formation of aggregates.
-
Low Concentration (< CAC): Monomers dispersed in solution.
-
High Concentration (> CAC): Formation of Cubosomes (dispersed cubic phase particles) or bulk Lipidic Cubic Phase (LCP) , depending on the preparation method (shear vs. static).
Phase Behavior & Self-Assembly Workflow
Understanding the transition from monomer to LCP is vital for applications like in meso crystallization. The following diagram illustrates the pathway from monomeric solution to structured mesophase.
Methodological Framework: Measuring CAC
Since 1-Monocaprin has low solubility and forms turbid dispersions, standard surface tension methods (Du Noüy ring) can be noisy. The Pyrene Fluorescence Probe Method is the gold standard for determining the CAC of such lipids due to its high sensitivity to the polarity of the microenvironment.
Experimental Protocol: Pyrene Fluorescence Assay
Objective: Determine the CAC by monitoring the vibronic fine structure of pyrene fluorescence as it partitions from water into the hydrophobic core of Monocaprin aggregates.
Materials
-
Analyte: this compound (High purity >99%).[2]
-
Probe: Pyrene (crystalline).
-
Solvent: HPLC-grade Ethanol (for stock solutions), Milli-Q Water.
-
Equipment: Fluorescence Spectrophotometer (e.g., PerkinElmer LS-55 or equivalent).
Step-by-Step Workflow
-
Pyrene Stock Preparation:
-
Prepare a 1.0 mM stock solution of pyrene in ethanol.
-
Add this stock to an empty volumetric flask such that the final pyrene concentration will be ~0.5 µM (well below its own solubility limit of ~0.7 µM in water).
-
Evaporate the ethanol under a gentle stream of nitrogen gas, leaving a thin film of pyrene on the glass.
-
-
Lipid Solution Preparation:
-
Hydrate the pyrene film with Milli-Q water to create a 0.5 µM aqueous pyrene solution. Sonicate for 30 mins to ensure equilibration.
-
Prepare a 20 mM stock solution of 1-Monocaprin in the pyrene-water solution. (Note: This will be a turbid dispersion).
-
-
Serial Dilution:
-
Perform a serial dilution of the 20 mM Monocaprin stock using the 0.5 µM pyrene-water solution as the diluent.
-
Target Range: 0.01 mM to 10 mM (covering the expected CAC of ~1 mM).
-
Incubation: Allow samples to equilibrate for 24 hours at 25°C in the dark.
-
-
Measurement:
-
Excitation Wavelength: 334 nm.
-
Emission Scan: 350 nm – 450 nm.
-
Key Peaks: Measure intensity at I₁ (373 nm) and I₃ (384 nm) .
-
-
Data Analysis (The I₁/I₃ Ratio):
-
Calculate the ratio I₁/I₃ for each concentration.
-
Interpretation:
-
High Ratio (~1.6 - 1.8): Pyrene is in a polar environment (water) → Below CAC.
-
Low Ratio (~1.0 - 1.2): Pyrene is in a hydrophobic environment (lipid core) → Above CAC.
-
-
Plot: Log[Monocaprin] (x-axis) vs. I₁/I₃ Ratio (y-axis).
-
CAC Determination: The inflection point of the sigmoidal curve represents the CAC.
-
Applications in Drug Development & Crystallography
Lipidic Cubic Phase (LCP) Crystallization
1-Monocaprin is utilized as a short-chain host lipid or additive in LCP crystallization.
-
Mechanism: Its shorter chain length (C10 vs C18 in Monoolein) alters the curvature of the lipid bilayer, modifying the lattice parameter of the cubic phase.
-
Benefit: This allows for the crystallization of membrane proteins with smaller hydrophobic domains or those that require a thinner bilayer to pack effectively.
-
Protocol Insight: It is often mixed with Monoolein (9.9 MAG) to tune the phase transition temperature, allowing LCP formation at lower temperatures (e.g., 4°C) where sensitive proteins are more stable [3].
Permeation Enhancer
In drug delivery, 1-Monocaprin acts as a permeation enhancer by fluidizing the mucosal membrane.
-
Mechanism: Above its CAC, the lipid monomers insert into the cell membrane bilayer, increasing disorder and facilitating the paracellular or transcellular transport of hydrophilic drugs (e.g., peptides).
References
- CMC of C10E8: Rosen, M. J. (2004). Surfactants and Interfacial Phenomena. Wiley-Interscience. (Citing C10E8 CMC ≈ 0.95 mM).
-
CMC of 10:0 Lyso PC: Avanti Polar Lipids. Detergent Properties: Critical Micelle Concentrations. Retrieved from [Link]
-
LCP Crystallization: Caffrey, M., & Cherezov, V. (2009). Crystallizing membrane proteins using lipidic mesophases.[3][4] Nature Protocols, 4(5), 706–731. [Link]
-
Phase Behavior: Qiu, H., & Caffrey, M. (2000).[3] The phase diagram of the monoolein/water system: metastability and equilibrium aspects. Biomaterials, 21(3), 223–234. [Link]
Sources
1-Decanoyl-sn-glycerol CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Chemical Identity and Properties
1-Decanoyl-sn-glycerol, a monoacylglycerol, is the S-enantiomer of 2,3-dihydroxypropyl decanoate.[1] It consists of a glycerol backbone esterified at the sn-1 position with decanoic acid, a saturated ten-carbon fatty acid. This specific stereochemistry is crucial for its biological recognition and function.
Key Identifiers and Physicochemical Data
A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development. The following table summarizes its key chemical identifiers and computed properties.
| Property | Value | Source |
| Molecular Weight | 246.34 g/mol | PubChem[1], Sigma-Aldrich |
| Molecular Formula | C₁₃H₂₆O₄ | PubChem[1] |
| CAS Number | 2277-23-8 (for the racemic mixture, 1-Decanoyl-rac-glycerol) | Sigma-Aldrich |
| PubChem CID | 71728399 | PubChem[1] |
| Synonyms | 1-capryl-sn-glycerol, (2S)-glyceryl decanoate, MG(10:0/0:0/0:0) | PubChem[1] |
Section 2: Biological Significance and Mechanism of Action
Monoacylglycerols like this compound are not merely intermediates in lipid metabolism but also act as important signaling molecules. While diacylglycerols (DAGs) are the canonical activators of Protein Kinase C (PKC), specific monoacylglycerols can also modulate cellular signaling pathways. The presence of the acyl chain at the sn-1 position and free hydroxyl groups at the sn-2 and sn-3 positions allows for specific interactions with protein binding domains.
The primary mechanism of action for similar signaling lipids involves the modulation of protein kinases and other enzymes that have specialized lipid-binding domains. The decanoyl chain of this compound allows it to intercalate into cellular membranes, positioning the glycerol headgroup for potential protein interactions at the membrane-cytosol interface.
Section 3: Experimental Protocols and Applications
The utility of this compound spans various research applications, from biochemical assays to its use as a standard in lipidomics.
Preparation of Stock Solutions
Accurate and reproducible experimental results begin with the correct preparation of stock solutions. Due to its amphipathic nature, careful selection of a solvent is necessary.
Protocol: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh out 2.46 mg of this compound using a calibrated analytical balance.
-
Solvent Selection: For most biological applications, ethanol or DMSO are suitable solvents. Ensure the chosen solvent is compatible with the downstream experimental system.
-
Dissolution: Add 1 mL of the chosen solvent to the weighed this compound.
-
Mixing: Vortex the solution thoroughly until the lipid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.
-
Storage: Store the stock solution in a tightly sealed glass vial at -20°C. For long-term storage, aliquoting is recommended to minimize freeze-thaw cycles.
Sources
1-Monocaprin and Its Derivatives: A Technical Guide to Antimicrobial and Antiviral Mechanisms
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: The Resurgence of Lipids as Potent Bioactive Agents
For decades, the scientific community has predominantly focused on complex molecular structures in the quest for novel antimicrobial and antiviral agents. However, a growing body of evidence has revitalized interest in a class of simpler molecules: monoglycerides. Among these, 1-monocaprin, the 1-monoglyceride of capric acid, has emerged as a particularly promising compound with broad-spectrum microbicidal activity.[1] This technical guide provides an in-depth exploration of the antimicrobial and antiviral mechanisms of 1-monocaprin and its derivatives, offering field-proven insights and detailed experimental protocols to empower researchers in their drug development endeavors.
1-Monocaprin is a naturally occurring lipid found in sources like coconut and palm oils.[2] Its amphiphilic nature, possessing both a hydrophilic glycerol head and a lipophilic acyl chain, is central to its biological activity.[3] This structure allows it to readily interact with and disrupt the lipid-based membranes of various pathogens, including enveloped viruses, bacteria, and yeasts.[4][5]
Part 1: Antimicrobial Mechanisms of 1-Monocaprin
The primary antimicrobial action of 1-monocaprin is the disruption of the cell membrane, a mechanism shared by many monoglycerides.[5][6] This process is multifaceted and involves several key steps that ultimately lead to cell death.
Integration into the Cell Membrane and Induction of Instability
The journey of 1-monocaprin's antimicrobial action begins with its insertion into the bacterial cell membrane. The amphiphilic structure of 1-monocaprin facilitates this process; the hydroxyl groups of the glycerol head are adsorbed to the polar surface of the cell membrane, while the acyl carbon chain inserts into the hydrophobic core of the lipid bilayer.[5] This integration disrupts the highly organized structure of the membrane, leading to a cascade of detrimental effects.
The insertion of these single-chain molecules can induce positive spontaneous curvature in the membrane, causing it to bend outwards.[7] This bending creates disorder within the bilayer core, leading to membrane thinning.[7] This structural perturbation is a critical initiating event in the antimicrobial process.
Membrane Permeabilization and Leakage of Cellular Contents
Following membrane integration and destabilization, the permeability of the cell membrane is significantly increased.[8][9] This leads to the leakage of essential intracellular components, a hallmark of membrane-active antimicrobials.[8][10] Studies have demonstrated that treatment with monocaprin results in the release of cellular DNA, proteins, and vital ions like potassium from bacterial cells.[6] This loss of cellular contents disrupts the electrochemical gradients necessary for cellular processes and ultimately leads to cell death.
The antimicrobial activity of monoglycerides is dependent on the length of their carbon chains.[11] For instance, the minimum inhibitory concentrations (MICs) of monocaprin against Staphylococcus aureus and Escherichia coli have been reported as 0.32 and 2.5 mg/mL, respectively.[11]
Differential Effects on Gram-Positive and Gram-Negative Bacteria
The structural differences between Gram-positive and Gram-negative bacteria influence the precise mechanism of action of 1-monocaprin.
-
Gram-Positive Bacteria: These bacteria have a thick peptidoglycan layer but lack an outer membrane. 1-monocaprin can more readily access and disrupt the cytoplasmic membrane of Gram-positive bacteria, leading to their destruction.[11]
-
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, presents an additional barrier. 1-monocaprin has been shown to damage the LPS in the cell wall, thereby gaining access to the inner cytoplasmic membrane.[11]
Inhibition of Key Cellular Processes
Beyond direct membrane disruption, there is evidence to suggest that monoglycerides can interfere with other vital cellular functions. While the primary mechanism is lytic, the disruption of the membrane's integrity inevitably impacts processes such as the electron transport chain and the function of membrane-bound enzymes.[12]
Part 2: Antiviral Mechanisms of 1-Monocaprin
1-Monocaprin exhibits potent antiviral activity, particularly against enveloped viruses.[1][4] The viral envelope, a lipid bilayer derived from the host cell, is the primary target of its action.
Disruption of the Viral Envelope
Similar to its effect on bacterial membranes, 1-monocaprin integrates into the viral envelope, causing its disruption.[4][13] This leads to leakage and, at higher concentrations, complete disintegration of the envelope and the viral particles.[13][14] This mechanism effectively inactivates the virus, rendering it non-infectious.
The antiviral activity of monoglycerides can be significantly higher than that of their corresponding free fatty acids, in some cases by a factor of ten.[4][13] This highlights the importance of the monoglyceride structure for potent antiviral effects.
Broad-Spectrum Activity Against Enveloped Viruses
1-Monocaprin has demonstrated efficacy against a range of enveloped viruses, including:
-
Human Immunodeficiency Virus (HIV-1)[1]
-
Respiratory Syncytial Virus (RSV)[15]
-
Influenza A virus[15]
-
Parainfluenza virus type 2[15]
-
Vesicular Stomatitis Virus[1]
Importantly, fatty acids and monoglycerides have not been found to inactivate non-enveloped viruses like poliovirus, further supporting the viral envelope as the primary target.[4][13]
Inhibition of Viral Replication
Some studies suggest that beyond direct virucidal activity, certain lipid compounds may interfere with the viral replicative cycle. For instance, some sulphated polydigalactosides have been shown to inhibit virus attachment and interfere with subsequent stages of viral replication.[17] While the primary mechanism of 1-monocaprin is envelope disruption, further research into its effects on viral replication within host cells is warranted.
Part 3: Structure-Activity Relationship of 1-Monocaprin Derivatives
The antimicrobial and antiviral efficacy of monoglycerides is intrinsically linked to their chemical structure. Understanding these structure-activity relationships is crucial for the rational design of more potent derivatives.
The Critical Role of the Acyl Chain Length
The length of the fatty acid chain is a key determinant of a monoglyceride's biological activity.[7][11] Medium-chain saturated fatty acids and their monoglycerides, such as monocaprin (C10) and monolaurin (C12), generally exhibit the highest antimicrobial and antiviral activity.[3][12] Shorter chain lengths can lead to a greater induction of positive spontaneous curvature in membranes, resulting in more significant disruption.[7]
Impact of Unsaturation
The presence of double bonds in the acyl chain can also influence activity. While both saturated and unsaturated monoglycerides can be effective, the degree and position of unsaturation can modulate their efficacy against different pathogens.[18]
The Significance of the Monoglyceride Form
The monoglyceride form is crucial for activity. Diglycerides and triglycerides generally exhibit lower antimicrobial activity compared to their monoglyceride counterparts.[9] This underscores the importance of the free hydroxyl groups on the glycerol head for interacting with the polar surface of microbial membranes.
Synthesis of 1-Monocaprin and Its Derivatives
The synthesis of pure 1-monocaprin is essential for research and development. A common method involves the transesterification reaction of a protected glycerol, such as 1,2-acetonide glycerol, with an ester of capric acid, followed by a deprotection step.[8] Enzymatic synthesis using lipases is another approach that offers advantages such as milder reaction conditions.[3]
Part 4: Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key in vitro assays used to evaluate the antimicrobial and antiviral properties of 1-monocaprin and its derivatives.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) in appropriate broth overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of 1-Monocaprin Dilutions: Prepare a stock solution of 1-monocaprin in a suitable solvent (e.g., ethanol, DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing growth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of 1-monocaprin that shows no visible turbidity.
Viral Inactivation Assay
This assay measures the reduction in viral titer after exposure to the test compound.
Protocol:
-
Preparation of Virus Stock: Propagate the enveloped virus (e.g., HSV-1) in a suitable cell line (e.g., Vero cells) and determine the initial viral titer (e.g., TCID50/mL).
-
Treatment: Mix the virus stock with various concentrations of 1-monocaprin or a control solution. Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.[14]
-
Dilution and Infection: Serially dilute the treated virus-lipid mixtures and use them to infect susceptible host cells in a 96-well plate.[14]
-
Incubation and Observation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE).
-
Calculation of Viral Titer Reduction: Determine the viral titer in the treated and control samples. The reduction in titer is a measure of the antiviral activity.[14]
Membrane Permeability Assay (Nucleotide Leakage)
This assay quantifies the leakage of intracellular components, such as nucleotides, as an indicator of membrane damage.
Protocol:
-
Bacterial Cell Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Treatment: Resuspend the cells in the buffer and treat them with different concentrations of 1-monocaprin.
-
Sample Collection: At various time points, take aliquots of the cell suspension and centrifuge to pellet the cells.
-
Measurement of Nucleotide Leakage: Measure the absorbance of the supernatant at 260 nm, which corresponds to the release of nucleotides.[10] An increase in absorbance indicates membrane damage.
Visualizations
Diagram 1: Proposed Antimicrobial Mechanism of 1-Monocaprin
Caption: Antimicrobial action of 1-Monocaprin on bacteria.
Diagram 2: Proposed Antiviral Mechanism of 1-Monocaprin
Caption: Antiviral action of 1-Monocaprin on enveloped viruses.
Conclusion and Future Directions
1-Monocaprin and its derivatives represent a compelling class of broad-spectrum antimicrobial and antiviral agents. Their primary mechanism of action, the disruption of microbial lipid membranes, is a physical process that may be less prone to the development of resistance compared to conventional drugs that target specific metabolic pathways. The favorable safety profile of monoglycerides, which are generally regarded as safe (GRAS), further enhances their potential for various therapeutic applications.[9]
Future research should focus on several key areas:
-
Optimizing Derivatives: The synthesis and screening of novel 1-monocaprin derivatives with modified acyl chains to enhance potency and selectivity.
-
Formulation Development: The development of advanced delivery systems, such as hydrogels and nanoparticles, to improve the stability and targeted delivery of these lipophilic compounds.[1][19]
-
In Vivo Efficacy: Rigorous in vivo studies to validate the therapeutic potential of 1-monocaprin derivatives in animal models of infection.
-
Mechanistic Nuances: Further elucidation of the precise molecular interactions between 1-monocaprin and microbial membranes to refine our understanding of its mechanism of action.
By continuing to explore the potential of these remarkable lipid molecules, the scientific community can unlock new avenues for combating infectious diseases.
References
-
Antimicrobial potential of the food-grade additive carvacrol against uropathogenic E. coli based on membrane depolarization, reactive oxygen species generation, and molecular docking analysis. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Antimicrobial activity of monocaprin: A monoglyceride with potential use as a denture disinfectant. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Monoglycerides of Fatty Acids Occurrence in Nature: Synthesis, Properties, and Uses. (2024). Journal of Chemical Reviews. Retrieved February 8, 2024, from [Link]
-
Synthesis and antibacterial activity test of 1-Monocaprin. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Doxycycline and Monocaprin In Situ Hydrogel: Effect on Stability, Mucoadhesion and Texture Analysis and In Vitro Release. (2021). PMC. Retrieved February 8, 2024, from [Link]
-
The identification of critical lethal action in antimicrobial mechanism of glycerol monomyristate against foodborne pathogens. (2018). bioRxiv. Retrieved February 8, 2024, from [Link]
-
In Vitro Antibacterial Activities and Mechanisms of Action of Fatty Acid Monoglycerides Against Four Foodborne Bacteria. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Antimicrobial Mechanism of Monocaprylate. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
- Thermostable formulation of biologically active substances. (2017). Google Patents.
-
Chapter 16: Antimicrobial Activities of Fatty Acids and their Derivatives. (2019). Royal Society of Chemistry. Retrieved February 8, 2024, from [Link]
-
Synthesis of Glycerol Monocaprate using Tricaprin as an Intermediate. (2023). AIP Publishing. Retrieved February 8, 2024, from [Link]
-
Inactivation of Enveloped Viruses and Killing of Cells by Fatty Acids and Monoglycerides. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
- Antiviral activity of fatty acids and monoglycerides. (1988). Google Patents.
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ANTIBACTERIAL ELECTROSPUN MEMBRANE PREPARED FROM POLY (VINYLIDENE FLUORIDE)-CO-HEXAFLUOROPROPYLENE WITH LAURIC ACID MONOACYLGLYC. (2020). NANOCON. Retrieved February 8, 2024, from [Link]
-
Membrane-Disruptive Effects of Fatty Acid and Monoglyceride Mitigants on E. coli Bacteria-Derived Tethered Lipid Bilayers. (2024). MDPI. Retrieved February 8, 2024, from [Link]
-
LPS-focused nanomedicine for potent antibacterial therapy. (2024). Taylor & Francis Online. Retrieved February 8, 2024, from [Link]
-
The membrane action mechanism of analogs of the antimicrobial peptide Buforin 2. (n.d.). Europe PMC. Retrieved February 8, 2024, from [Link]
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Recent Advances in the Development of Lipid-, Metal-, Carbon-, and Polymer-Based Nanomaterials for Antibacterial Applications. (2022). PMC. Retrieved February 8, 2024, from [Link]
-
Inactivation of enveloped viruses and killing of cells by fatty acids and monoglycerides. (1987). ASM Journals. Retrieved February 8, 2024, from [Link]
-
Therapeutic Potential and Nutraceutical Profiling of North Bornean Seaweeds: A Review. (2022). PMC. Retrieved February 8, 2024, from [Link]
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A study of the clinical activity of a gel combining monocaprin and doxycycline: A novel treatment for herpes labialis. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
In Silico Design of New Monoglyceride Vanillate as Anti-Methicillin Resistant Staphylococcus aureus with Molecular Docking and M. (2023). SBMU journals. Retrieved February 8, 2024, from [Link]
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Fatty amines and 1-monoglycerides with cytotoxic activity serve as ligands for a multipurpose receptor CD36. (2024). J-Stage. Retrieved February 8, 2024, from [Link]
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In Situ Monitoring of Nanostructure Formation during the Digestion of Mayonnaise. (2017). ACS Omega. Retrieved February 8, 2024, from [Link]
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Inactivation of HIV-1 in breast milk by treatment with the alkyl sulfate microbicide sodium dodecyl sulfate (SDS). (2005). PMC. Retrieved February 8, 2024, from [Link]
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Inhibitory effect of a bitter melon extract on the P-glycoprotein activity in intestinal Caco-2 cells. (2007). NIH. Retrieved February 8, 2024, from [Link]
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Advances in Targeting HPV Infection as Potential Alternative Prophylactic Means. (2022). MDPI. Retrieved February 8, 2024, from [Link]
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Methodological & Application
Application Notes and Protocols: Solubilizing 1-Decanoyl-sn-glycerol in DMSO for Cell Culture Applications
Introduction
1-Decanoyl-sn-glycerol is a monoacylglycerol that plays a significant role in various cellular processes. As a bioactive lipid, it is involved in cell signaling pathways and has garnered interest for its potential as a pharmacological agent. Structurally, it is the S-enantiomer of 2,3-dihydroxypropyl decanoate[1]. Its biological activities include acting as an agonist for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and demonstrating antimicrobial properties. Due to its hydrophobic nature, this compound is practically insoluble in aqueous media, necessitating the use of an organic solvent for the preparation of stock solutions for in vitro studies. Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent in cell culture for dissolving water-insoluble compounds[2]. This document provides a detailed protocol for the solubilization of this compound in DMSO, ensuring optimal solubility and minimal cytotoxicity for cell-based assays.
Physicochemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound and the solvent characteristics of DMSO is fundamental to developing a successful solubilization protocol.
This compound:
-
Molecular Formula: C₁₃H₂₆O₄
-
Molecular Weight: 246.34 g/mol [1]
-
Structure: A glycerol backbone with a decanoyl (C10) fatty acid chain esterified at the sn-1 position.
Dimethyl Sulfoxide (DMSO):
-
Properties: A colorless liquid that is miscible with a wide range of organic solvents and water. It is a powerful solvent for both polar and nonpolar compounds[2].
-
Considerations for Cell Culture: While an excellent solvent, DMSO can exhibit cytotoxicity at higher concentrations. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, to avoid adverse effects on cell viability and function[3][4].
Solubility of this compound in DMSO: While specific experimental data for the solubility of this compound in DMSO is not readily available, data from structurally similar lipids can provide a reasonable estimate. For instance, 1-Oleoyl-sn-glycerol has a reported solubility of 80 mg/mL in DMSO, while 1,2-Dipalmitoyl-sn-glycerol is soluble at approximately 5 mg/mL[5][6]. Given its C10 acyl chain, the solubility of this compound is anticipated to be robust, likely falling within a comparable range. Sonication is often recommended to aid in the dissolution of similar lipid compounds in DMSO[6].
Materials and Equipment
Materials:
-
This compound (powder form)
-
Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials with PTFE-lined caps
-
Sterile, positive displacement pipettes or Hamilton syringes
-
Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)
-
Cell culture medium (pre-warmed to 37°C)
-
Fetal Bovine Serum (FBS), heat-inactivated (optional, for the three-step protocol)
Equipment:
-
Analytical balance
-
Vortex mixer
-
Water bath sonicator or probe sonicator
-
Biological safety cabinet (Class II)
-
Incubator (37°C, 5% CO₂)
-
Microscope
Protocol for Preparation of a this compound Stock Solution in DMSO
This protocol details the preparation of a high-concentration stock solution of this compound in DMSO. All steps should be performed under aseptic conditions in a biological safety cabinet.
1. Calculation of Required Mass and Volume: Before starting, determine the desired concentration and volume of your stock solution. For example, to prepare 1 mL of a 50 mM stock solution:
-
Molecular Weight (MW) of this compound: 246.34 g/mol
-
Desired Concentration (C): 50 mM = 0.050 mol/L
-
Desired Volume (V): 1 mL = 0.001 L
Mass (g) = C (mol/L) x V (L) x MW ( g/mol ) Mass (g) = 0.050 mol/L x 0.001 L x 246.34 g/mol = 0.012317 g = 12.32 mg
Therefore, you will need to weigh out 12.32 mg of this compound and dissolve it in 1 mL of DMSO.
Table 1: Example Calculations for Stock Solutions
| Desired Stock Concentration | Mass of this compound for 1 mL Stock |
| 10 mM | 2.46 mg |
| 25 mM | 6.16 mg |
| 50 mM | 12.32 mg |
| 100 mM | 24.63 mg |
2. Weighing and Dissolving: a. Tare a sterile, amber glass vial on an analytical balance. b. Carefully weigh the calculated amount of this compound powder into the vial. c. Using a sterile pipette, add the calculated volume of anhydrous, cell culture-grade DMSO to the vial. d. Cap the vial tightly and vortex at maximum speed for 1-2 minutes.
3. Aiding Solubilization (if necessary): If the compound does not fully dissolve after vortexing, the following steps can be taken: a. Sonication: Place the vial in a water bath sonicator for 10-15 minutes. Monitor the solution for clarity. Alternatively, a probe sonicator can be used for very brief pulses, being careful not to overheat the sample. b. Gentle Warming: Briefly warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing. Caution: Avoid prolonged heating, as it may degrade the lipid.
4. Sterilization and Storage: a. Once the this compound is completely dissolved, the stock solution should be visually clear with no particulates. b. While not mandatory if all components and handling were sterile, the stock solution can be filter-sterilized using a 0.22 µm PTFE syringe filter if necessary. c. Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. d. Store the aliquots at -20°C or -80°C for long-term stability.
Experimental Workflow for Cell Treatment
Caption: Workflow for preparing and using this compound in cell culture.
Protocol for Diluting the DMSO Stock Solution into Cell Culture Medium
Precipitation of the hydrophobic compound upon dilution into aqueous cell culture medium is a common challenge. The following protocols are designed to minimize this issue.
Standard Dilution Protocol
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium to 37°C.
-
To prepare the final working concentration, perform a serial dilution. For example, to achieve a final concentration of 50 µM from a 50 mM stock, a 1:1000 dilution is required.
-
While gently vortexing the pre-warmed medium, add the small volume of the DMSO stock solution drop-wise to the medium. This rapid mixing helps to prevent the formation of localized high concentrations of the lipid, which can lead to precipitation.
-
Immediately after preparation, add the final working solution to your cells.
Three-Step Protocol for Difficult-to-Dissolve Lipids
For lipids that are particularly prone to precipitation, the following three-step protocol can be employed:
-
Step 1: Prepare a High-Concentration Stock in 100% DMSO. Follow the protocol outlined above to create a concentrated stock solution (e.g., 50-100 mM) in pure, anhydrous DMSO.
-
Step 2: Intermediate Dilution in Fetal Bovine Serum (FBS). a. Pre-warm heat-inactivated FBS to approximately 50°C. b. Dilute the DMSO stock solution 10-fold with the pre-warmed FBS. For example, add 10 µL of the 100 mM DMSO stock to 90 µL of pre-warmed FBS to get a 10 mM solution in 10% DMSO/90% FBS. The proteins in the serum can help to stabilize the lipid.
-
Step 3: Final Dilution in Cell Culture Medium. a. Pre-warm the cell culture medium (containing its normal percentage of FBS, e.g., 10%) to 37°C. b. Perform the final dilution of the intermediate FBS/DMSO stock into the pre-warmed medium to achieve the desired final concentration of this compound.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in media | Rapid change in solvent polarity; concentration of lipid is above its solubility limit in the final medium. | Use the three-step dilution protocol. Add the DMSO stock drop-wise to vigorously vortexing, pre-warmed media. Increase the final percentage of FBS in the medium if experimentally permissible. |
| Cell death in control (DMSO only) wells | DMSO concentration is too high for the cell type. | Perform a dose-response curve to determine the maximum tolerable DMSO concentration for your specific cell line. Keep the final DMSO concentration at or below 0.5%, and ideally at or below 0.1% for sensitive cells. |
| Inconsistent experimental results | Incomplete dissolution of the stock solution; degradation of the stock solution. | Ensure the stock solution is fully dissolved and visually clear before use. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
Mechanism of Action and Cellular Signaling Pathways
This compound, as a monoacylglycerol, can influence cellular signaling through several mechanisms. Its actions are primarily linked to its structural similarity to diacylglycerol (DAG), a key second messenger, and its ability to directly interact with specific cellular receptors.
Activation of Protein Kinase C (PKC)
Diacylglycerols are well-established activators of Protein Kinase C (PKC) isozymes[7][8]. The binding of DAG to the C1 domain of PKC induces a conformational change that recruits the enzyme to the plasma membrane and activates its kinase activity. This leads to the phosphorylation of a multitude of downstream protein targets, regulating processes such as cell proliferation, differentiation, and apoptosis. While this compound is a monoacylglycerol, it can be metabolized to diacylglycerol or may directly interact with PKC isoforms, thereby influencing these signaling cascades.
Caption: Simplified Protein Kinase C (PKC) signaling pathway.
Agonism of TRPV1 Channels
This compound has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[9]. TRPV1 is a non-selective cation channel predominantly expressed in sensory neurons and is a key player in the perception of pain and noxious stimuli[9]. Activation of TRPV1 by agonists like capsaicin or endogenous lipids leads to an influx of cations, primarily Ca²⁺ and Na⁺, resulting in membrane depolarization and the generation of action potentials. The activation of TRPV1 by this compound suggests its potential role in modulating neuronal activity and sensory perception. Prolonged exposure to TRPV1 agonists can lead to receptor desensitization and internalization, a mechanism with therapeutic implications for pain management[10][11].
Caption: Activation of the TRPV1 channel by this compound.
Conclusion
The successful use of this compound in cell culture hinges on proper solubilization to ensure its bioavailability and to avoid artifacts from solvent cytotoxicity or compound precipitation. The protocols outlined in this document provide a comprehensive guide for researchers to prepare and utilize this compound in a reliable and reproducible manner. By understanding the underlying principles of lipid solubility and the critical role of solvent concentration, researchers can confidently investigate the multifaceted biological activities of this important signaling molecule.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 71728399, this compound. Retrieved February 5, 2026 from [Link].
- Ganong, B. R., Loomis, C. R., Hannun, Y. A., & Bell, R. M. (1986). Specificity and mechanism of protein kinase C activation by sn-1,2-diacylglycerols. Journal of Biological Chemistry, 261(4), 1862-1866.
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ResearchGate. (2015). What should be optimum concentration of DMSO for in cell culture (Suspension celllines)? Retrieved from [Link]
- Morales-Lázaro, S. L., Simon, S. A., & Rosenbaum, T. (2013). The role of endogenous molecules in the activation of TRPV1. Current pharmaceutical biotechnology, 14(1), 4-13.
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Biotech Review. (2011, December 8). Di acyl glycerol (DAG) activates protein Kinase C | DAG | PKC | G Protein [Video]. YouTube. [Link]
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Reddit. (2023). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]
- Varnek, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
- Thirumala, S., et al. (2013). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Journal of tissue science & engineering, 4(2), 127.
- Malaisse, W. J., et al. (1985). Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol.
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
- Morales-Lázaro, S. L., et al. (2011). Structural determinants of the transient receptor potential 1 (TRPV1) channel activation by phospholipid analogs. Journal of Biological Chemistry, 286(39), 33975-33987.
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Wikipedia. (2024). Dimethyl sulfoxide. Retrieved from [Link]
- Siddiqui, M. S. I., et al. (2016). The effect of different concentrations of dimethyl sulfoxide (DMSO) and glycerol as cryoprotectant in preserving Vero cells. Bangladesh Veterinary Journal, 33(1), 1-7.
- Sanz-Salvador, L., et al. (2012). Agonist- and Ca2+-dependent desensitization of TRPV1 channel targets the receptor to lysosomes for degradation. Journal of Biological Chemistry, 287(23), 19462-19471.
- Xie, Z., et al. (2001). Role of Protein Kinase C in the Signal Pathways That Link Na+/K+-ATPase to ERK1/2. Journal of Biological Chemistry, 276(46), 42875-42881.
- Shayan, M., et al. (2018). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 23(10), 2465.
- Sanz-Salvador, L., et al. (2012). Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation. The Journal of biological chemistry, 287(23), 19462–19471.
- Barda-Saad, M., et al. (2022). Inhibition of SHP-1 activity by PKC-θ regulates NK cell activation threshold and cytotoxicity. eLife, 11, e73282.
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Gaylord Chemical. (2007). Solubility in DMSO - Dimethyl Sulfoxide. Retrieved from [Link]
- K. A. Wigh, et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1166-1170.
-
ResearchGate. (n.d.). A proposed mechanism of TRPV1 activation. Agonist induced.... Retrieved from [Link]
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1-Decanoyl-sn-glycerol as a surfactant for membrane protein encapsulation
Application Note & Protocol
Topic: 1-Decanoyl-sn-glycerol: A Mild Surfactant for Native Membrane Protein Encapsulation and Stabilization
Audience: Researchers, scientists, and drug development professionals in membrane protein biochemistry, structural biology, and pharmacology.
Introduction: The Challenge of Membrane Proteins and a Novel Solution
Integral membrane proteins (MPs) are central to cellular function, acting as channels, transporters, and signal receptors. Consequently, they represent a majority of modern drug targets. However, their hydrophobic nature makes them notoriously difficult to study. To analyze their structure and function, they must be extracted from their native lipid bilayer environment and kept soluble in an aqueous solution. This is typically achieved with detergents, amphipathic molecules that form micelles around the protein's transmembrane domain, mimicking the lipid bilayer.[1][2]
The choice of detergent is a critical, and often empirical, step. Harsh detergents can denature the protein, leading to loss of function, while even milder conventional detergents can strip away essential lipids required for stability and activity.[1] This guide focuses on This compound , also known as 1-monocaprin, a non-ionic, short-chain monoglyceride that serves as a mild and effective surfactant for MP encapsulation.
This compound offers a unique combination of a natural glycerol headgroup and a ten-carbon acyl chain.[3] This structure provides a gentle extraction process and a stable, lipid-like environment that can preserve the native conformation and function of delicate membrane proteins. Its properties make it a compelling alternative to traditional detergents, particularly for downstream applications like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) where minimal micelle interference and maximal protein stability are paramount.[4]
Physicochemical Properties: A Comparative Overview
The efficacy of a surfactant is dictated by its physical and chemical properties. The Critical Micelle Concentration (CMC) is a crucial parameter; it is the concentration above which surfactant monomers assemble into micelles.[5][6] For membrane protein solubilization, the detergent concentration must be significantly above the CMC to ensure enough micelles are available to encapsulate the proteins as they are extracted from the membrane.[7]
The table below compares the properties of this compound with commonly used detergents in membrane protein research.
| Property | This compound (1-Monocaprin) | n-Dodecyl-β-D-maltoside (DDM) | Octyl-β-D-glucoside (OG) | Lauryl Maltose Neopentyl Glycol (LMNG) |
| Chemical Structure | Glycerol headgroup, C10 acyl chain | Maltoside headgroup, C12 alkyl chain | Glucoside headgroup, C8 alkyl chain | Two maltoside headgroups, two C12 alkyl chains |
| Molecular Weight ( g/mol ) | 246.34[3] | 510.62 | 292.37 | 969.13 |
| Type | Non-ionic | Non-ionic | Non-ionic | Non-ionic |
| CMC (in water) | ~1 mM (Estimated)¹ | ~0.17 mM | ~20-25 mM | ~0.01 mM |
| Key Characteristics | Mild, lipid-like, small micelle size | Gentle, widely used, large micelles | High CMC, easily dialyzable | High stability for delicate proteins, very low CMC |
¹The precise CMC of this compound is not widely reported. This value is estimated based on related short-chain surfactants like poly(oxyethylene) 8 decyl ether (C10E8), which has a CMC of ~0.95 mM.[8] The C10 chain length suggests a CMC that is significantly lower than C8 surfactants (like OG) but higher than C12 surfactants (like DDM).
The Workflow: From Membrane to Purified Protein
The overall process involves preparing membranes enriched with the target protein, solubilizing these membranes with this compound to create protein-surfactant complexes, and then purifying these complexes away from non-solubilized material and other cellular proteins.
Core Protocols: A Step-by-Step Guide
These protocols provide a robust starting point. Optimization of surfactant concentration, buffer composition, and incubation times is recommended for each specific membrane protein.
Protocol 1: Stock Solutions and Buffer Preparation
Causality and Rationale:
-
HEPES/Tris: These buffers are chosen for their pKa values around physiological pH (7.4), ensuring a stable chemical environment for the protein.
-
NaCl: Salt is included to mimic physiological ionic strength and to reduce non-specific electrostatic interactions during purification.
-
Glycerol (as an additive): While the surfactant itself has a glycerol headgroup, adding 5-10% (v/v) glycerol to buffers is a common practice that can enhance protein stability by increasing solvent viscosity and promoting a more compact protein conformation.[9][10]
-
Reducing Agents (DTT/TCEP): These are crucial for preventing oxidation and aggregation of proteins with exposed cysteine residues. TCEP is often preferred for affinity chromatography using immobilized metal ions as it does not interfere with the nickel charge.
Reagents:
-
1 M HEPES or Tris, pH 7.5
-
5 M NaCl
-
Glycerol (ACS grade or better)
-
1 M DTT or 0.5 M TCEP
-
Protease Inhibitor Cocktail (e.g., cOmplete™, EDTA-free)
-
This compound (high purity, ≥99%)
Procedure:
-
Prepare Lysis/Binding Buffer (1 L):
-
50 mL of 1 M HEPES/Tris (Final: 50 mM)
-
30 mL of 5 M NaCl (Final: 150 mM)
-
100 mL of Glycerol (Final: 10% v/v)
-
Add ultrapure water to ~950 mL.
-
Adjust pH to 7.5.
-
Bring volume to 1 L. Store at 4°C.
-
-
Prepare Surfactant Stock (10% w/v):
-
Weigh 1 g of this compound powder into a 15 mL conical tube.
-
Add ultrapure water to a final volume of 10 mL.
-
Warm the solution gently (e.g., 37°C water bath) and vortex or sonicate until the surfactant is fully dissolved. It may appear slightly cloudy.
-
Store in small aliquots at -20°C.
-
Protocol 2: Membrane Protein Solubilization Screening
Causality and Rationale: The optimal surfactant-to-protein ratio is critical. Too little surfactant will result in incomplete solubilization, while too much can lead to protein denaturation or excessive empty micelles, which interfere with downstream analysis like cryo-EM.[1] A screen across a range of concentrations is the most effective way to determine the ideal condition empirically.
Procedure:
-
Thaw a small aliquot of purified cell membranes containing your overexpressed protein of interest on ice.
-
Determine the total protein concentration of the membrane preparation using a compatible assay (e.g., BCA assay).
-
Dilute the membranes with Lysis Buffer to a final protein concentration of 5 mg/mL.
-
Set up a series of 1.5 mL microcentrifuge tubes, each containing 100 µL of the diluted membrane suspension.
-
Add varying amounts of the 10% this compound stock solution to achieve final concentrations of 0.5%, 1.0%, 1.5%, and 2.0% (w/v).
-
Add a fresh protease inhibitor tablet/solution to each tube.
-
Incubate the tubes for 1-2 hours at 4°C with gentle end-over-end rotation.
-
Clarification: Centrifuge the samples at 100,000 x g for 30-45 minutes at 4°C to pellet non-solubilized membrane fragments and aggregated protein.
-
Analysis (Self-Validation):
-
Carefully collect the supernatant (this is the solubilized fraction).
-
Resuspend the pellet in an equal volume of buffer.
-
Analyze equal volumes of the total membrane fraction (before centrifugation), the supernatant, and the pellet by SDS-PAGE and Western blotting for your target protein.
-
The optimal concentration is the lowest one that moves the majority of your target protein from the pellet to the supernatant fraction.
-
Protocol 3: Bulk Purification of Encapsulated Protein
Causality and Rationale: Once the optimal solubilization condition is known, the process can be scaled up. The purification strategy typically involves an affinity step to capture the target protein, followed by size exclusion chromatography (SEC) to remove aggregates and exchange the protein into a final, clean buffer. All purification buffers must contain the surfactant at a concentration above its CMC to maintain protein solubility.[9]
Procedure:
-
Scale-Up Solubilization: Based on the screening results, solubilize a larger volume of your membrane preparation (e.g., 10-50 mL) using the optimal concentration of this compound. Perform the incubation and clarification spin as described above.
-
Affinity Chromatography:
-
Equilibrate your chosen affinity resin (e.g., Ni-NTA for His-tagged proteins) with 10 column volumes (CV) of Binding Buffer containing 0.1% (w/v) this compound. Note: The surfactant concentration can often be lowered after the initial solubilization step, but must remain above the CMC.
-
Load the clarified supernatant onto the column at a slow flow rate (e.g., 1 mL/min).
-
Wash the column with 10-20 CV of Binding Buffer (plus 0.1% surfactant and a low concentration of imidazole, e.g., 20 mM, for His-tags) to remove non-specifically bound proteins.
-
Elute the protein using an appropriate elution buffer (e.g., Binding Buffer with 250 mM imidazole).
-
-
Size Exclusion Chromatography (SEC):
-
Concentrate the eluted protein to ~500 µL using an appropriate centrifugal concentrator.
-
Equilibrate an SEC column (e.g., Superose 6 Increase or equivalent) with at least 2 CV of Final SEC Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.05% this compound).
-
Inject the concentrated sample and run the chromatography.
-
Collect fractions corresponding to the monodisperse protein peak and analyze by SDS-PAGE for purity.
-
Downstream Application Compatibility
-
Cryo-Electron Microscopy (Cryo-EM): A significant challenge in cryo-EM is the presence of a large, noisy detergent micelle belt around the protein, which can obscure signal and hinder particle alignment.[1] The small, lipid-like nature of this compound may result in a smaller, more uniform micelle, potentially improving the quality of reconstructions. Furthermore, the use of glycerol as a buffer additive, while historically discouraged, has been shown to be compatible with high-resolution structure determination and can be beneficial for sample stability.
-
Nuclear Magnetic Resonance (NMR): For solution NMR, the size of the protein-detergent complex is a limiting factor. The smaller micelles formed by this compound can be advantageous. It has also been used specifically in reverse micelle systems for high-resolution NMR spectroscopy of encapsulated biomolecules.
-
Functional Assays: A key goal of using a mild surfactant is to retain the protein's biological activity. Because this compound closely resembles a natural lipid, it is less likely to perturb the protein's native structure. It is crucial to validate the function of the purified protein using appropriate activity assays (e.g., ligand binding, ion transport).
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Solubilization Yield | Surfactant concentration too low; Incubation time too short; Insufficient mixing. | Increase this compound concentration. Increase incubation time to 4 hours or overnight. Ensure gentle but thorough mixing. |
| Protein Aggregation after Purification | Suboptimal buffer conditions; Surfactant concentration dropped below CMC. | Screen different pH values and salt concentrations. Increase the surfactant concentration in all purification buffers. Add 5-10% glycerol to all buffers.[9] |
| Loss of Protein Activity | Denaturation by surfactant; Loss of essential lipids. | Decrease surfactant concentration during solubilization. Try adding back a lipid mixture (e.g., brain lipid extract) during or after solubilization. |
| Excessive "Noise" in Cryo-EM Images | High concentration of empty micelles. | Lower the surfactant concentration in the final SEC buffer to just above the CMC (e.g., 0.05%). Consider using gradient-based methods to separate the protein-detergent complex from free micelles.[1] |
References
-
Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Agilent. Retrieved from [Link]
- Schax, L., & Janzen, T. (2022). Expansion of the concept of critical micelle concentration for the application of a saturated monoacylglyceride emulsifier in aerosol whipping cream. Food Hydrocolloids, 130, 107693.
- Formisano, S., Johnson, M. L., & Edelhoch, H. (1979). The critical micelle concentration of gangliosides. Biochemistry, 18(24), 5403–5407.
- Shamsi, S. A., & Agbaria, R. A. (2009). Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation.
-
Edu Pharmacy. (2020, September 26). CMC in Surface Chemistry | Critical Micelle Concentration | Determination & Significance in Pharmacy. YouTube. Retrieved from [Link]
- D'Errico, G., Ciccarelli, D., & Ortona, O. (2020). Surfactants self-assembling and critical micelles concentration: one approach fits to all?. Langmuir, 36(20), 5745-5753.
- Dawood, M. A., Mzengereza, K., & El-Keredy, A. M. (2022). Effects of monoglycerides of short and medium chain fatty acids and cinnamaldehyde blend on the growth, survival, immune responses, and tolerance to hypoxic stress of Pacific white shrimp (Litopenaeus vannamei). Aquaculture Reports, 25, 101235.
- Yuliani, N., Nurohmah, S., & Rachman, A. (2016). Synthesis and Antibacterial Activity Test of 1-Monocaprin. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 22-26.
- Zhang, R., & Zhang, Y. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. Frontiers in Molecular Biosciences, 9, 888891.
- Pérez, L., Pinazo, A., & Pons, R. (2012). Monoglyceride surfactants from arginine: Synthesis and biological properties. Amino acids, 43(4), 1639-1650.
- Wang, B., Liu, Y., & Guo, Z. (2023). Effect of different chain lengths of monoglyceride on the O/W interfacial properties with high-melting and low-melting crystals in low-fat aerated emulsion. Food Chemistry, 429, 136656.
- Du, Y., & Lü, W. (2022). Detergents and alternatives in cryo-EM studies of membrane proteins. Acta Pharmacologica Sinica, 43(8), 1877-1885.
-
Prospector. (2023, July 19). Monoglycerides: Properties, Applications, and Considerations in Food Products. Retrieved from [Link]
- Patel, A. (2022). The Role of Glycerol and Its Derivatives in the Biochemistry of Living Organisms, and Their Prebiotic Origin and Significance in the Evolution of Life.
- Chaptal, V., & Falson, P. (2023). Membrane Protein Preparation for Single-Particle Cryo-Electron Microscopy Analysis. Encyclopedia, 3(4), 1279-1296.
- Ribeiro, A. P. B., Bódalo, E. C. N., & Masuchi, M. H. (2022). Monoglycerides: Categories, Structures, Properties, Preparations, and Applications in the Food Industry. Foods, 11(17), 2676.
- Nickels, J. D., Cheng, X., & Mostofian, B. (2017). The Role of Glycerol in the Temperature-Dependent Dynamics of a Globular Protein. Biophysical journal, 113(6), 1254–1263.
- Lau, W. C., & Bowie, J. U. (2019). Membrane Mimetic Systems in CryoEM: Keeping Membrane Proteins in their Native Environment. Current opinion in structural biology, 58, 205–212.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-decanoyl-sn-glycero-3-phosphocholine. National Center for Biotechnology Information. Retrieved from [Link]
- Ronimus, R. S., & R. J. M. (2015). Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase. The Journal of biological chemistry, 290(35), 21467–21485.
-
ARC Centre for Cryo-EM of Membrane Proteins. (2024, January 8). Visualizing macromolecular machines using cryo-electron microscopy. YouTube. Retrieved from [Link]
- Herzik, M. A., Wu, M., & Lander, G. C. (2019). A case for glycerol as an acceptable additive for single-particle cryoEM samples. Journal of structural biology, 205(1), 22–27.
Sources
- 1. Detergents and alternatives in cryo-EM studies of membrane proteins: Detergents and alternatives in cryo-EM studies of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C13H26O4 | CID 71728399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Membrane Mimetic Systems in CryoEM: Keeping Membrane Proteins in their Native Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Expansion of the concept of critical micelle concentration for the application of a saturated monoacylglyceride emulsifier in aerosol whipping cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid Determination of Surfactant Critical Micelle Concentrations Using Pressure-Driven Flow with Capillary Electrophoresis Instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Structure and Evolution of the Archaeal Lipid Synthesis Enzyme sn-Glycerol-1-phosphate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Formulation of 1-Decanoyl-sn-glycerol Enhanced Liposomes for Drug Delivery
Executive Summary & Scientific Rationale
This guide details the protocol for incorporating 1-Decanoyl-sn-glycerol (commonly known as Monocaprin ) into liposomal drug delivery systems.
Critical Distinction: this compound is a Monoacylglycerol (MAG) , not a phospholipid. Unlike double-chain phospholipids (e.g., DSPC, DPPC) that spontaneously form stable bilayers, MAGs possess a "cone" shape (Critical Packing Parameter > 1), which drives them toward non-lamellar phases (e.g., inverse hexagonal or micellar structures) in aqueous environments.
Therefore, pure this compound cannot form stable liposomes . To utilize its potent permeation-enhancing and antimicrobial properties in a vesicular system, it must be co-formulated with "helper lipids" (cylindrical phospholipids) and cholesterol. This protocol describes the fabrication of Monocaprin-Stabilized Composite Liposomes .
Key Applications
-
Permeation Enhancement: Monocaprin transiently disrupts epithelial tight junctions, improving oral or transdermal drug bioavailability.
-
Antimicrobial Delivery: The lipid itself possesses intrinsic activity against enveloped viruses and bacteria.
Physicochemical Mechanics (The "Why")
To create a self-validating system, one must understand the molecular geometry governing the assembly.
The Critical Packing Parameter (CPP)
The stability of the liposome depends on balancing the geometry of the lipids.
-
Phosphatidylcholine (PC): Cylindrical shape (
). Forms flat bilayers. -
This compound (MAG): Cone shape (
). Destabilizes bilayers to form curves (micelles). -
Cholesterol: Inverted cone/wedge. Fills packing defects and rigidifies the membrane.
Formulation Strategy: We mix PC (Structural Scaffold) + Cholesterol (Stabilizer) + Monocaprin (Functional Agent) in a molar ratio of roughly 55:40:5 . Exceeding 10-15% Monocaprin often leads to vesicle collapse.
Visualization: Molecular Assembly Logic
Figure 1: The geometric balancing act required to incorporate Monocaprin into stable liposomes.
Materials & Equipment
Reagents
| Component | Recommended Reagent | Function |
| Active Lipid | This compound (Monocaprin) | Permeation enhancer / Active |
| Helper Lipid | DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | High |
| Stabilizer | Cholesterol (Sheep Wool, >98%) | Prevents leakage, modulates fluidity |
| Solvent A | Chloroform (HPLC Grade) | Primary lipid solvent |
| Solvent B | Methanol (HPLC Grade) | Co-solvent for polarity adjustment |
| Buffer | PBS (pH 7.[1]4) or HEPES | Aqueous hydration phase |
Equipment
-
Rotary Evaporator: For thin film formation.
-
Extruder (e.g., Avanti Mini-Extruder): With 100 nm Polycarbonate membranes.
-
Water Bath: Capable of maintaining
. -
DLS System: For size verification (Malvern Zetasizer or similar).
Protocol: Thin Film Hydration with Extrusion[1]
Safety Note: Perform all solvent handling in a chemical fume hood.
Phase 1: Lipid Film Formation
-
Stock Preparation: Dissolve each lipid component separately in Chloroform:Methanol (2:1 v/v) to a concentration of 10 mg/mL.
-
Mixing: Combine the lipids in a round-bottom flask at the following Molar Ratio :
-
DSPC: 55%
-
Cholesterol: 40%
-
This compound: 5%
-
(Note: Do not exceed 10% Monocaprin without extensive optimization).
-
-
Evaporation: Attach the flask to the rotary evaporator.
-
Drying: Once the solvent is removed, a thin, dry film will form on the glass. Keep under high vacuum (or in a desiccator) for overnight to remove trace solvents. Trace chloroform destabilizes Monocaprin vesicles.
Phase 2: Hydration (Vesicle Formation)
-
Pre-heating: Preheat the hydration buffer (PBS) containing your hydrophilic drug (if applicable) to
.-
Reasoning: You must hydrate above the phase transition temperature (
) of the highest melting lipid (DSPC, ). Monocaprin melts lower, but the mixture requires high heat to blend.
-
-
Hydration: Add the hot buffer to the lipid film.
-
Target Concentration: 5–10 mg/mL total lipid.
-
-
Agitation: Rotate the flask at atmospheric pressure in the
water bath for 1 hour.-
Visual Check: The film should completely peel off, forming a milky white suspension. This indicates the formation of Multilamellar Vesicles (MLVs) .
-
Phase 3: Downsizing (Extrusion)
-
Assembly: Assemble the extruder with a 100 nm polycarbonate membrane .
-
Temperature Control: Place the extruder block on a hot plate or heating block set to
.-
Critical: Extruding below the
will rupture the membrane and clog the filter.
-
-
Cycling: Pass the MLV suspension through the membrane 11–21 times .
-
End Point: The suspension should turn from milky/opaque to translucent/opalescent . This indicates the formation of Large Unilamellar Vesicles (LUVs) .
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for generating Monocaprin-enhanced liposomes.
Quality Control & Characterization
A "Self-Validating" protocol requires specific checkpoints to ensure the system is behaving as predicted.
Table 1: Quality Control Specifications
| Parameter | Method | Target Specification | Failure Mode Indicator |
| Particle Size (Z-Avg) | Dynamic Light Scattering (DLS) | 100–140 nm | >200 nm (Aggregation) |
| Polydispersity (PDI) | DLS | < 0.200 | > 0.3 (Heterogeneous population) |
| Zeta Potential | ELS | -5 to -20 mV (neutral/slight negative) | Near 0 mV (Prone to aggregation) |
| Appearance | Visual Inspection | Translucent, bluish opalescence | Milky white (Large MLVs) or Precipitate (Phase separation) |
Troubleshooting this compound Issues
-
Issue: Rapid precipitation after cooling.
-
Cause: Phase separation of Monocaprin. The MAG is crystallizing out of the bilayer.
-
Solution: Increase Cholesterol content (up to 45%) or decrease Monocaprin load (down to 2.5%). Ensure storage is above
(do not freeze).
-
-
Issue: Filter clogging during extrusion.
-
Cause: Temperature dropped below
( ) or lipids were not fully hydrated. -
Solution: Re-heat the extruder block to
. Sonicate the MLV suspension for 5 minutes before extruding.
-
References
-
Akbarzadeh, A. et al. (2013). Liposome: classification, preparation, and applications.[4] Nanoscale Research Letters. Link
-
Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers.[2][4][5][6][7][8][9] Nature Reviews Drug Discovery. Link
-
Cullis, P. R., & de Kruijff, B. (1979). Lipid polymorphism and the functional roles of lipids in biological membranes. Biochimica et Biophysica Acta (BBA). Link
-
PubChem. 1-Decanoyl-rac-glycerol (Monocaprin) Compound Summary. National Library of Medicine. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Brief Insight on Nanovesicular Liposomes as Drug-delivery Carriers for Medical Applications [xiahepublishing.com]
- 4. ijper.org [ijper.org]
- 5. jcamech.ut.ac.ir [jcamech.ut.ac.ir]
- 6. Development and Stability Studies of Novel Liposomal Vancomycin Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Physico-Chemical Properties of Liposomes Assembled from Bioconjugates of Anisic Acid with Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring the impact of physicochemical properties of liposomal formulations on their in vivo fate - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for incorporating 1-Decanoyl-sn-glycerol into lipid bilayers
Application Note: Strategies for Incorporating 1-Decanoyl-sn-glycerol into Lipid Bilayers
Executive Summary & Scientific Rationale
This compound (10:0 MAG), often referred to as Monocaprin, is a medium-chain monoacylglycerol that occupies a unique physicochemical niche between structural phospholipids and detergent-like surfactants. Unlike long-chain lipids (e.g., POPC, DMPC) that form stable lamellar phases, 10:0 MAG is a Type II lipid (tends to form inverted non-lamellar phases) with a relatively high Critical Micelle Concentration (CMC).
Why incorporate 10:0 MAG?
-
Lipidic Cubic Phase (LCP) Crystallography: It serves as a host lipid or additive to modulate the lattice parameter and phase transition temperature of the cubic phase, facilitating the crystallization of membrane proteins that are unstable in standard Monoolein (9.9 MAG) [1, 2].
-
Membrane Fluidity Modulation: Its short chain (C10) and single acyl tail introduce packing defects, increasing bilayer fluidity and permeability [3].
-
Permeability Enhancement: At sub-solubilizing concentrations, it transiently perturbs the bilayer, acting as a permeation enhancer for drug delivery [4].
This guide details three distinct protocols for incorporation, selected based on the final structural requirement: Stable Lamellar Bilayers , In Situ Partitioning , and Cubic Mesophases .
Physicochemical Profile
Understanding the phase behavior of 10:0 MAG is critical for experimental design.
| Property | Value / Characteristic | Experimental Implication |
| Molecular Weight | 246.34 g/mol | -- |
| Critical Micelle Conc.[1][2] (CMC) | ~2–10 mM (approx. 0.05–0.25 wt%) | Exists as monomers in solution at low conc.; partitions rapidly into membranes. |
| Phase Behavior (Water) | Micellar (L1) | Forms LCP at high concentrations (~60% w/w) and specific temperatures. |
| Solubility | Ethanol, Chloroform, Methanol, DMSO | Easily prepared as concentrated stocks for titration. |
| Lipid Type | Non-ionic, Cone-shaped (Type II) | Induces negative curvature; destabilizes flat bilayers at high mol%. |
Protocol A: Co-Dissolution & Thin Film Hydration
Best for: Creating homogeneous Unilamellar Vesicles (LUVs) with defined stoichiometry.
Rationale: Co-dissolving 10:0 MAG with a bilayer-forming lipid (e.g., POPC or DMPC) ensures uniform distribution in both leaflets. Due to its cone shape, 10:0 MAG should generally not exceed 30 mol% if a stable lamellar phase is required; higher ratios may induce hexagonal (
Materials:
-
This compound (10:0 MAG) powder.
-
Host Lipid (e.g., POPC).
-
Solvent: Chloroform/Methanol (2:1 v/v).
-
Hydration Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).[3]
Step-by-Step Protocol:
-
Stock Preparation: Dissolve 10:0 MAG and POPC separately in Chloroform/Methanol (2:1) to a concentration of 10 mg/mL.
-
Mixing: Combine the lipids in a glass vial to the desired molar ratio (e.g., 90:10 POPC:MAG).
-
Calculation: To make a 10 mM total lipid suspension (1 mL), mix appropriate volumes based on MW.
-
-
Drying: Evaporate solvent under a gentle stream of Nitrogen (
) gas while rotating the vial to form a thin, uniform film. -
Desiccation: Place the vial under high vacuum (<10 mbar) for at least 4 hours (or overnight) to remove trace solvent. Solvent residues can destabilize the MAG-containing bilayer.
-
Hydration: Add 1 mL of Hydration Buffer. Vortex vigorously for 2 minutes.
-
Result: Multilamellar Vesicles (MLVs) form. The suspension should be milky.
-
-
Freeze-Thaw (Optional): Perform 5 cycles of freezing (liquid
) and thawing ( water bath) to equilibrate the inner/outer leaflets. -
Sizing (Extrusion): Pass the suspension 11-21 times through a polycarbonate filter (100 nm pore size) using a mini-extruder.
-
Validation: The solution should become translucent/clear (LUVs).
-
Protocol B: In Situ Partitioning (Ethanol Injection)
Best for: Modifying pre-existing biological membranes or cellular studies.
Rationale: 10:0 MAG has a high monomer desorption rate (fast flip-flop). Adding it from a solvent stock to an aqueous buffer allows monomers to spontaneously partition into the membrane interface until equilibrium is reached [5].
Step-by-Step Protocol:
-
Preparation: Prepare a 100 mM stock solution of 10:0 MAG in absolute Ethanol.
-
Target Preparation: Have your cell suspension or pre-formed liposomes (e.g., 1 mM lipid) ready in buffer.
-
Titration:
-
Add the MAG stock to the target suspension in small increments (e.g., 0.5 µL per addition).
-
Critical: Keep the final Ethanol concentration < 1% (v/v) to avoid solvent-induced permeabilization.
-
-
Incubation: Incubate at room temperature (or
) for 10–20 minutes. -
Validation: Monitor membrane changes using DLS (size increase) or Fluorescence Anisotropy (fluidity increase).
Protocol C: Lipidic Cubic Phase (LCP) Formulation
Best for: Membrane Protein Crystallography (LCP-SFX).[5]
Rationale: 10:0 MAG is used to form a mesophase that mimics the native bilayer environment but provides a crystal lattice for protein growth. It is often mixed with 9.9 MAG (Monoolein) or used pure at lower temperatures [1, 6].
Workflow Visualization (Graphviz):
Figure 1: Syringe-mixing workflow for generating Lipidic Cubic Phase (LCP) using 10:0 MAG.
Step-by-Step Protocol:
-
Melting: Melt 10:0 MAG (MP ~25-30°C) by warming slightly above room temperature.
-
Loading:
-
Syringe 1: Load molten 10:0 MAG.
-
Syringe 2: Load Protein Solution.[5]
-
Ratio: Typically 60:40 (Lipid:Protein) by weight.
-
-
Coupling: Connect the two syringes using a specialized LCP coupler.
-
Homogenization: Push the plungers back and forth vigorously.
-
Observation: The mixture will initially be cloudy (emulsion) and then turn transparent and viscous. This indicates the formation of the cubic phase.
-
Troubleshooting: If it remains cloudy, the temperature may be too low (phase transition issue) or the ratio is incorrect.
-
-
Dispensing: Use a ratchet dispenser to extrude the LCP bolus onto a glass sandwich plate or crystallization grid.
-
Overlay: Add precipitant solution immediately to prevent dehydration.
Characterization & Validation
To ensure successful incorporation, use the following validation methods:
| Method | Observation | Interpretation |
| Differential Scanning Calorimetry (DSC) | Shift in | Incorporation of 10:0 MAG into DPPC/DMPC bilayers will lower the |
| Dynamic Light Scattering (DLS) | Size Distribution (PDI) | A single peak indicates stable liposomes. Multiple peaks suggest micelle formation (excess MAG) or aggregation. |
| Cross-Polarized Microscopy | Optical Birefringence | LCP Validation: Cubic phases are optically isotropic (dark). Lamellar phases or crystals are birefringent (bright). |
| Fluorescence Recovery (FRAP) | Diffusion Coefficient | Increased recovery rate indicates higher membrane fluidity caused by MAG incorporation. |
References
-
Caffrey, M., & Cherezov, V. (2009). Crystallizing membrane proteins using lipidic mesophases.[5] Nature Protocols, 4(5), 706–731. Link
-
Cherezov, V., et al. (2007). High-resolution crystal structure of an engineered human beta2-adrenergic G protein-coupled receptor. Science, 318(5854), 1258-1265. Link
-
Seddon, A. M., et al. (2004). Membrane proteins, lipids and detergents: not just a soap opera. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1666(1-2), 105-117. Link
-
Aungst, B. J. (2012). Absorption enhancers: applications and advances. The AAPS Journal, 14(1), 10-18. Link
-
Heerklotz, H., & Seelig, J. (2000). Titration calorimetry of surfactant–membrane partitioning and membrane solubilization. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1508(1-2), 69-85. Link
-
Liu, W., et al. (2013). Serial femtosecond crystallography of G protein–coupled receptors. Science, 342(6165), 1521-1524. Link
-
Koynova, R., & Caffrey, M. (1998). Phases and phase transitions of the phosphatidylcholines. Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes, 1376(1), 91-145. Link
Sources
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Interfacial properties and critical micelle concentration of lysophospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Membrane-dependent oligomeric structure and pore formation of a beta-hairpin antimicrobial peptide in lipid bilayers from solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparation of Microcrystals in Lipidic Cubic Phase for Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation and Evaluation of 1-Decanoyl-sn-glycerol as a Mucosal Permeation Enhancer
Executive Summary
The oral delivery of hydrophilic macromolecules (peptides, proteins, nucleic acids) is severely limited by the intestinal epithelial barrier. 1-Decanoyl-sn-glycerol (1-DG), the sn-1 isomer of monocaprin, acts as a potent non-ionic surfactant and permeation enhancer (PE). Unlike its salt form (sodium caprate), 1-DG offers unique lipophilic properties that allow for dual-action permeation enhancement: transient disruption of tight junctions (paracellular) and perturbation of membrane lipid fluidity (transcellular).
This guide provides standardized protocols for the pre-formulation, solubilization, and biological validation of 1-DG systems, ensuring reproducibility in bioavailability studies.
Mechanism of Action (MOA)
To formulate effectively, one must understand the cellular cascade. 1-DG does not merely "poke holes" in the membrane; it activates specific intracellular signaling pathways.
The Dual-Pathway Mechanism
-
Transcellular: At concentrations above its Critical Micelle Concentration (CMC ~1-2 mM), 1-DG inserts into the phospholipid bilayer, increasing membrane fluidity and allowing passive diffusion of lipophilic drugs.
-
Paracellular: 1-DG modulates the Tight Junction (TJ) complex. It triggers the Phospholipase C (PLC) and Protein Kinase C (PKC) pathways, leading to the phosphorylation of Myosin Light Chain (MLC). This causes actomyosin contraction, physically pulling the TJ proteins (ZO-1, Occludin) apart and opening the paracellular space.
Mechanistic Pathway Diagram
Figure 1: Signal transduction pathway of 1-DG induced permeation enhancement. Note the bifurcation into membrane fluidization and Calcium-dependent tight junction modulation.
Pre-Formulation & Material Handling
Physicochemical Profile
1-DG is amphiphilic. Its handling differs significantly from medium-chain fatty acid salts (e.g., sodium caprate) due to its non-ionic nature and lower melting point.
| Property | Specification | Formulation Impact |
| Molecular Weight | 246.34 g/mol | Calculation of molarity is critical for CMC determination. |
| Physical State | Waxy solid / Crystalline | Requires gentle heating (40-45°C) to liquefy for accurate weighing. |
| Solubility (Water) | Low / Dispersible | Forms turbid dispersions or micelles; requires co-solvents or heating to dissolve initially. |
| Solubility (Ethanol) | High (>50 mg/mL) | Preferred solvent for stock solutions. |
| CMC | ~1.0 - 2.0 mM | Critical: Below CMC, effect is minimal. Formulation must maintain [1-DG] > CMC at the site of absorption. |
| Stability | Hydrolysis-prone | Avoid prolonged exposure to high pH (>8.0) or high temperature in aqueous solution. |
Critical Process Parameter: Isomer Purity
Commercial "Monocaprin" is often a mixture of 1-monocaprin (90%) and 2-monocaprin (10%). For reproducible pharmaceutical assays, ensure >98% this compound purity. The 1-isomer is biologically distinct and enzymatically processed differently than the 2-isomer.
Formulation Protocols
Protocol A: Preparation of 1-DG Micellar Stock (50 mM)
Purpose: To create a stable, high-concentration stock for dilution into cell culture buffers.
Materials:
-
This compound (Sigma/Cayman, >98%)
-
Absolute Ethanol (molecular biology grade)
-
Nitrogen gas stream
Procedure:
-
Liquefaction: Warm the 1-DG container to 45°C until the waxy solid becomes a clear oil.
-
Weighing: Rapidly pipette or weigh the required amount into a glass vial. (e.g., 123.2 mg for 10 mL of 50 mM).
-
Solubilization: Add the required volume of Absolute Ethanol. Vortex for 30 seconds.
-
Note: Ethanol is used to ensure complete molecular dispersion before introduction to aqueous media.
-
-
Storage: Store at -20°C under nitrogen overlay to prevent oxidation and hydrolysis. Stable for 3 months.
Protocol B: Working Buffer Preparation (for Caco-2/Tissue)
Purpose: To prepare the final dosing solution ensuring micelles are formed.
Materials:
-
HBSS (Hank's Balanced Salt Solution) or Ringer's Buffer (pH 7.4)
-
1-DG Ethanolic Stock (from Protocol A)
Procedure:
-
Calculation: Determine target concentration (e.g., 2 mM, 5 mM, 10 mM).
-
Warning: Ethanol concentration in the final assay must not exceed 1.0% (v/v) to avoid solvent-induced cytotoxicity.
-
-
Dispersion:
-
Pre-warm HBSS to 37°C.
-
Add the calculated volume of 1-DG stock dropwise to the vortexing HBSS.
-
Observation: The solution may turn slightly opalescent. This indicates micelle formation (Tyndall effect). Do not filter through <0.22 µm membranes if the solution is turbid, as this may remove the active micelles. Use 0.45 µm if sterility is strictly required, or prepare aseptically.
-
-
pH Check: Verify pH is 7.4. 1-DG is non-ionic and should not significantly alter pH, unlike fatty acid salts.
Biological Validation: Caco-2 TEER Assay
The Transepithelial Electrical Resistance (TEER) assay is the gold standard for verifying tight junction modulation.
Experimental Design
-
Cell Model: Caco-2 cells (passage 40-60), differentiated for 21 days on Transwell® inserts (0.4 µm pore size).
-
Acceptance Criteria: Baseline TEER > 300 Ω·cm² before starting.
-
Controls:
-
Negative Control: HBSS + Vehicle (1% Ethanol).
-
Positive Control: Sodium Caprate (10 mM) or EDTA (5 mM).
-
Assay Workflow Diagram
Figure 2: Step-by-step workflow for assessing permeation enhancement and reversibility.
Step-by-Step Procedure
-
Equilibration: Remove culture media. Wash monolayers 2x with pre-warmed HBSS. Incubate for 30 mins at 37°C.
-
Baseline: Measure TEER (
). Discard inserts < 300 Ω·cm². -
Dosing:
-
Apical (Donor): Replace buffer with 0.5 mL of 1-DG formulation (e.g., 5 mM).
-
Basolateral (Receiver): Replace with 1.5 mL fresh HBSS .
-
-
Permeation Phase: Incubate at 37°C on an orbital shaker (50 rpm).
-
Measure TEER at t = 15, 30, 60, 90, 120 min.
-
Expected Result: A rapid drop in TEER (40-60% reduction) within 30 minutes indicates successful TJ opening.
-
-
Reversibility Check (Crucial for Safety):
-
At t=120, aspirate 1-DG.
-
Wash Apical/Basolateral compartments 3x with sterile HBSS.
-
Replace with fresh cell culture media (DMEM).
-
Incubate for 24 hours and re-measure TEER.
-
Pass Criteria: TEER must recover to >80% of
. Failure to recover indicates cytotoxicity (membrane lysis) rather than regulated TJ opening.
-
Data Interpretation & Troubleshooting
Typical TEER Response Profile
| Time (min) | Vehicle Control (% Initial TEER) | 1-DG (2 mM) | 1-DG (10 mM) | Interpretation |
| 0 | 100% | 100% | 100% | Baseline |
| 30 | 98% | 85% | 45% | Onset of action. 10mM shows rapid opening. |
| 60 | 97% | 75% | 30% | Peak effect. |
| 120 (Wash) | 95% | 70% | 25% | Sustained opening. |
| 24h (Recovery) | 95-100% | 95% | 85-90% | Reversibility confirmed. |
Troubleshooting Guide
-
Issue: No drop in TEER.
-
Cause: Concentration < CMC. 1-DG may be adhering to plasticware.
-
Fix: Increase concentration to 5-10 mM. Use glass vials for intermediate steps. Ensure temperature is 37°C (fluidity is temp-dependent).
-
-
Issue: No Recovery (Cell Death).
-
Cause: Concentration too high or exposure too long.
-
Fix: Reduce concentration. Perform LDH release assay to quantify toxicity.
-
-
Issue: Precipitation in Buffer.
-
Cause: Buffer is too cold or Calcium concentration is too high (calcium soaps may form, though less likely with mono-esters than fatty acid salts).
-
Fix: Keep all buffers at 37°C.
-
References
-
Maher, S., et al. (2009). "Safety and efficacy of sodium caprate in promoting oral drug absorption: from in vitro to the clinic." Advanced Drug Delivery Reviews. [Link]
-
Drakoulis, N., et al. (2025). "Formulation Strategies to Improve Oral Peptide Delivery." ResearchGate. [Link]
-
Thorgeirsdóttir, T. O., et al. (2005). "Development of a virucidal cream containing the monoglyceride monocaprin."[1] Pharmazie. [Link]
-
Hubatsch, I., et al. (2007). "Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers." Nature Protocols. [Link]
-
Cano-Cebrián, M. J., et al. (2005). "Permeation enhancers: a review." Current Drug Delivery. [Link]
Sources
Enzymatic synthesis of 1,2-Didecanoyl-sn-glycerol from 1-Decanoyl-sn-glycerol
Application Note & Protocol
Topic: High-Fidelity Enzymatic Synthesis of 1,2-Didecanoyl-sn-glycerol from 1-Decanoyl-sn-glycerol
Abstract
This document provides a comprehensive guide for the enzymatic synthesis of 1,2-didecanoyl-sn-glycerol, a key diacylglycerol (DAG) involved in cellular signaling and a valuable intermediate in pharmaceutical research.[1][2] The protocol details a lipase-catalyzed esterification of this compound with decanoic acid in a solvent-free system. We leverage the catalytic activity of Novozym® 435, an immobilized Candida antarctica lipase B, to achieve regioselective acylation at the sn-2 position. This guide offers a robust, self-validating methodology, from reaction optimization and execution to product purification and analysis, tailored for researchers in lipid chemistry and drug development.
Introduction: The Significance of 1,2-Diacylglycerols
1,2-Diacyl-sn-glycerols (1,2-DAGs) are not merely metabolic intermediates in the synthesis of triacylglycerols and phospholipids; they are critical second messengers in a multitude of cellular signaling pathways. Their generation in the cell membrane triggers the activation of protein kinase C (PKC) and other signaling proteins, influencing processes from cell growth and differentiation to apoptosis. Furthermore, specific 1,2-DAGs, such as those containing arachidonic acid, serve as the direct biosynthetic precursors to endocannabinoids like 2-arachidonoylglycerol (2-AG), a key neuromodulator.[3][4][5]
The synthesis of structurally defined 1,2-DAGs like 1,2-didecanoyl-sn-glycerol is therefore of paramount importance for biochemical studies and as a building block for complex lipid-based drug delivery systems like liposomes.[2] Traditional chemical synthesis methods often require complex protection and deprotection steps, leading to potential side reactions and low yields.[6] Enzymatic synthesis offers a compelling alternative, providing high specificity under mild reaction conditions.[6][7] This protocol focuses on the direct, regioselective acylation of a monoacylglycerol (MAG) precursor, offering a streamlined and efficient route to high-purity 1,2-didecanoyl-sn-glycerol.
Principle of the Method: Lipase-Catalyzed Regioselective Esterification
The core of this protocol is the esterification of the secondary hydroxyl group at the sn-2 position of this compound with decanoic acid. This reaction is catalyzed by a lipase, an enzyme that normally hydrolyzes ester bonds but can be driven in the reverse direction (synthesis) under specific conditions, primarily the removal of the water byproduct.
Reaction Scheme:
This compound + Decanoic Acid <--> 1,2-Didecanoyl-sn-glycerol + H₂O (Catalyst: Novozym® 435)
A critical challenge in DAG synthesis is controlling the regiochemistry. Lipases exhibit varying degrees of regioselectivity.[8] While many are sn-1,3 specific, Novozym® 435 (Candida antarctica lipase B) is known for its ability to acylate a broad range of alcohols, including secondary ones, making it a suitable candidate for this transformation.[9][10][11]
However, a competing side reaction, acyl migration , can occur where the acyl group from the sn-1 or sn-2 position migrates to an adjacent free hydroxyl group, leading to the formation of the thermodynamically more stable 1,3-didecanoyl-sn-glycerol.[6] This protocol is optimized to maximize the yield of the desired 1,2-isomer while minimizing this side reaction. The removal of water via vacuum is essential to shift the reaction equilibrium towards product formation.[6]
Figure 1: Overall workflow for the synthesis and purification of 1,2-Didecanoyl-sn-glycerol.
Materials, Reagents, and Equipment
Reagents & Consumables
| Reagent | Supplier | Purity/Grade | Notes |
| This compound | Avanti Polar Lipids / Sigma-Aldrich | >99% | Substrate. Protect from moisture. |
| Decanoic Acid (Capric Acid) | Sigma-Aldrich | >99% | Acyl donor. |
| Novozym® 435 (Immobilized CALB) | Novozymes / Sigma-Aldrich | - | Biocatalyst. Store desiccated at 4°C. |
| n-Hexane | Fisher Scientific | HPLC Grade | For chromatography. |
| Ethyl Acetate | Fisher Scientific | HPLC Grade | For chromatography. |
| Silica Gel 60 (230-400 mesh) | MilliporeSigma | For column chromatography | Stationary phase for purification. |
| Analytical Standards | Avanti Polar Lipids | >99% | 1,2-Didecanoyl-sn-glycerol, 1,3-Didecanoyl-sn-glycerol |
Equipment
-
Three-neck round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer with heating plate and oil bath
-
High-vacuum pump (<5 mbar) with cold trap
-
Digital temperature probe
-
Glass funnel for filtration
-
Rotary evaporator
-
Glass chromatography column
-
High-Performance Liquid Chromatography (HPLC) system with an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system (optional, for structural confirmation)
Detailed Experimental Protocol
Step 1: Reaction Setup and Execution
Causality: A solvent-free system is employed to maximize substrate concentration, thereby increasing the reaction rate and simplifying downstream processing.[6][12] The molar ratio is slightly skewed towards the fatty acid to ensure complete conversion of the more valuable monoacylglycerol substrate.
-
Prepare the Reactor: Ensure the three-neck round-bottom flask and magnetic stir bar are thoroughly dried in an oven at 110°C overnight and cooled under desiccation.
-
Add Reactants: To the flask, add this compound and decanoic acid. A typical starting molar ratio is 1 : 1.2 (MAG:FA).
-
Example: For a 10 mmol scale, use 2.74 g of this compound (M.W. 274.4 g/mol ) and 2.07 g of decanoic acid (M.W. 172.27 g/mol ).
-
-
Melt and Mix: Place the flask in an oil bath on the heating stirrer. Heat to 65°C and stir until both reactants are fully melted and homogenized.
-
Add Enzyme: Reduce the temperature to 60°C . Once stable, add Novozym® 435. An effective enzyme loading is 5-10% by total substrate weight.[6]
-
Example: For the scale above (4.81 g total substrate), add 240-480 mg of Novozym® 435.
-
-
Initiate Reaction: Connect the flask to the high-vacuum line, ensuring the cold trap is properly cooled (e.g., with dry ice/acetone). Gradually apply vacuum to <5 mbar. The bubbling of the mixture indicates the removal of air and subsequently, the water of reaction.
-
Monitor Reaction: Maintain the reaction at 60°C under continuous vacuum and stirring for 4-8 hours . Monitor the progress by withdrawing small aliquots (approx. 10-20 µL) at time points (e.g., T=0, 2h, 4h, 6h, 8h) for HPLC analysis.
Step 2: Enzyme Removal and Product Isolation
-
Stop Reaction: After the desired conversion is reached (as determined by HPLC), release the vacuum and cool the reaction mixture to room temperature.
-
Dissolve Mixture: Add a minimal amount of n-hexane to the solidified mixture to dissolve the lipids.
-
Filter: Remove the immobilized enzyme beads by vacuum filtration through a sintered glass funnel or a Büchner funnel with filter paper. Wash the beads with a small amount of n-hexane to recover any adsorbed product. The enzyme can often be dried and reused.[6]
-
Concentrate: Combine the filtrate and washings. Remove the solvent using a rotary evaporator to yield the crude product mixture.
Step 3: Purification by Column Chromatography
Causality: Silica gel chromatography is a standard and effective method for separating lipids based on their polarity.[6] Monoacylglycerols are the most polar, followed by diacylglycerols, and then triacylglycerols. 1,2-DAGs are slightly more polar than 1,3-DAGs, allowing for their separation with a carefully chosen solvent gradient.
-
Prepare Column: Pack a glass chromatography column with silica gel 60 slurried in n-hexane.
-
Load Sample: Dissolve the crude product from Step 2.4 in a minimal volume of n-hexane and load it onto the column.
-
Elute: Elute the column with a gradient of increasing ethyl acetate in n-hexane.
-
Fraction 1 (Non-polar): Start with 100% n-hexane to elute any trace triacylglycerols.
-
Fraction 2 (Target): Gradually increase the polarity, for example, with a gradient from 95:5 to 85:15 (n-hexane:ethyl acetate). This will elute the diacylglycerols. Collect fractions and monitor by TLC or HPLC. The 1,3-isomer will typically elute slightly before the 1,2-isomer.
-
Fraction 3 (Polar): A further increase in polarity (e.g., 70:30 n-hexane:ethyl acetate) will elute unreacted monoacylglycerol and fatty acid.
-
-
Combine and Concentrate: Combine the pure fractions containing 1,2-didecanoyl-sn-glycerol and remove the solvent via rotary evaporation.
-
Final Analysis: Determine the purity of the final product by HPLC and confirm its identity using GC-MS (after silylation).
Analytical Methods
A robust analytical method is crucial for a self-validating protocol. HPLC is ideal for monitoring reaction kinetics and assessing final product purity.
HPLC Method for Lipid Profile Analysis
| Parameter | Condition | Rationale |
| Column | Normal-phase silica column (e.g., Luna Silica, 250 x 4.6 mm, 5 µm) | Provides good separation of lipid classes based on polarity.[6] |
| Mobile Phase | Isocratic mixture of n-hexane and 2-propanol (e.g., 98:2 v/v) | A simple, effective mobile phase for resolving MAG, DAG, and TAG. |
| Flow Rate | 1.0 mL/min | Standard flow rate for this column dimension. |
| Column Temp. | 35°C | Ensures reproducible retention times. |
| Detector | ELSD or RI | Universal detectors suitable for non-UV-absorbing lipids. |
| Injection Vol. | 10-20 µL | |
| Sample Prep. | Dissolve ~5 mg of sample in 1 mL of the mobile phase. |
Expected Elution Order: Triacylglycerol (TAG) -> 1,3-Diacylglycerol (1,3-DAG) -> 1,2-Diacylglycerol (1,2-DAG) -> Monoacylglycerol (MAG) / Fatty Acid (FA).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion Rate | 1. Ineffective water removal.2. Enzyme activity is low.3. Insufficient reaction time. | 1. Check vacuum pump and seals for leaks. Ensure cold trap is effective.2. Use fresh enzyme or increase enzyme loading.3. Extend reaction time and monitor with HPLC. |
| High Acyl Migration (High 1,3-DAG content) | 1. Reaction temperature is too high.2. Prolonged reaction time after equilibrium is reached.3. Presence of water or impurities. | 1. Lower the reaction temperature to 55-60°C.2. Stop the reaction once maximum 1,2-DAG yield is achieved.3. Ensure all reagents and glassware are dry. |
| Poor Separation during Chromatography | 1. Column overloaded with sample.2. Inappropriate solvent gradient. | 1. Use a larger column or load less sample.2. Optimize the elution gradient; use a shallower gradient in the DAG elution range. |
Visualization of the Catalytic Mechanism
The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.[13] The enzyme first forms an acyl-enzyme intermediate with the decanoic acid, releasing water. This activated acyl group is then transferred to the hydroxyl group of the this compound, regenerating the free enzyme.
Figure 2: Simplified Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
-
Frontiers in Nutrition. (2022). Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion. [Link]
-
National Institutes of Health (PMC). (2022). Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion. [Link]
-
PubMed. (2022). Lipase-catalyzed one-step regioselective synthesis of 1,2-dioctanoylgalloylglycerol in a solvent-free system. [Link]
-
MDPI. (2023). Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase. [Link]
-
National Institutes of Health (PMC). (1991). Diacylglycerol synthesis de novo from glucose by pancreatic islets isolated from rats and humans. [Link]
-
National Institutes of Health (PMC). (2014). The monoacylglycerol acyltransferase pathway contributes to triacylglycerol synthesis in HepG2 cells. [Link]
-
National Institutes of Health (PMC). (2011). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. [Link]
-
National Institutes of Health (PMC). (2016). Preparation of Diacylglycerol from Lard by Enzymatic Glycerolysis and Its Compositional Characteristics. [Link]
-
AOCS. (2021). Enzymatic Glycerolysis to Produce Diacylglycerol-enriched Oil in a Supercritical C02 System. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2024). The Science Behind 1,2-Dimyristoyl-sn-glycerol in Pharmaceutical Applications. [Link]
-
ResearchGate. (2017). Regioselectivity of lipases. Ester bonds potentially hydrolyzed by.... [Link]
-
National Institutes of Health (PMC). (2016). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. [Link]
-
MDPI. (2023). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. [Link]
-
ResearchGate. (2013). An improved GC–MS method in determining glycerol in different types of biological samples. [Link]
-
Patsnap. (2024). Role of Glycerol in Stabilizing Proteins for Biotechnological Applications. [Link]
-
ResearchGate. (2018). (PDF) Enzymatic preparation of mono- and diacylglycerols: A review. [Link]
-
National Institutes of Health. (2015). The Significance of Different Diacylgycerol Synthesis Pathways on Plant Oil Composition and Bioengineering. [Link]
-
ResearchGate. (2015). A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. [Link]
-
National Institutes of Health (PMC). (2005). Cloning of the first sn1-DAG lipases points to the spatial and temporal regulation of endocannabinoid signaling in the brain. [Link]
-
PubMed. (2013). An improved GC-MS method in determining glycerol in different types of biological samples. [Link]
-
National Institutes of Health (PMC). (2014). Effects of Regioselectivity and Lipid Class Specificity of Lipases on Transesterification, Exemplified by Biodiesel Production. [Link]
- Google Patents. (1973). Synthesis of glycosyl glycerides.
-
OIV. (n.d.). Glycerol (GC-C-IRMS or HPLC-IRMS method) (Type-IV). [Link]
-
MDPI. (2020). Glycerol Role in Nano Oxides Synthesis and Catalysis. [Link]
-
National Institutes of Health (PMC). (2016). Lipase-Catalyzed Interesterification for the Synthesis of Medium-Long-Medium (MLM) Structured Lipids – A Review. [Link]
-
Royal Society of Chemistry. (2024). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. [Link]
-
National Institutes of Health (PMC). (2014). Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS. [Link]
-
Patsnap. (2024). Glycerol as a Carrier in Targeted Drug Delivery Systems. [Link]
-
MDPI. (2018). Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. [Link]
-
ResearchGate. (1990). (PDF) Lipase-Catalyzed Esterification of Glycerol and Oleic Acid. [Link]
-
Korean Chemical Society. (2017). Analysis of Glycerol with Isolation of Endogenous Interferences using “Dilute and Shoot” Strategy and High-Resolution Mass Spectrometry in Human Urine for Antidoping Testing. [Link]
-
ResearchGate. (2015). Study on Lipozyme TL IM-catalyzed esterification of oleic acid and glycerol for 1,3-diolein preparation. [Link]
-
ACS Publications. (2024). Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. [Link]
-
PubMed. (2013). Effect of alcohol structure on the optimum condition for novozym 435-catalyzed synthesis of adipate esters. [Link]
-
PubMed. (2014). Effects of Regioselectivity and Lipid Class Specificity of Lipases on Transesterification, Exemplified by Biodiesel Production. [Link]
-
National Institutes of Health (PMC). (2022). Research in the Field of Drug Design and Development. [Link]
-
Francisco Plou Lab. (2024). A strategy for the enzymatic acylation of polyphenols. [Link]
-
National Institutes of Health (PMC). (2012). The preparation of 2-O-[1'-14C]arachidonoyl-1-O-stearoyl-sn-glycerol. [Link]
-
Frontiers. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products. [Link]
-
Royal Society of Chemistry. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. [Link]
-
Frontiers. (2021). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. [Link]
Sources
- 1. Diacylglycerol synthesis de novo from glucose by pancreatic islets isolated from rats and humans - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Parsing the players: 2-arachidonoylglycerol synthesis and degradation in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Enzymatic Synthesis of Diacylglycerol-Enriched Oil by Two-Step Vacuum-Mediated Conversion of Fatty Acid Ethyl Ester and Fatty Acid From Soy Sauce By-Product Oil as Lipid-Lowering Functional Oil [frontiersin.org]
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- 11. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
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- 13. researchgate.net [researchgate.net]
Handling and storage protocols for chiral 1-Decanoyl-sn-glycerol
An In-Depth Guide to the Handling and Storage of Chiral 1-Decanoyl-sn-glycerol
Authored by: Gemini, Senior Application Scientist
Introduction: The Criticality of Stereochemical Integrity
This compound is a monoacylglycerol (MAG) of significant interest in biochemical research and pharmaceutical development. As a specific stereoisomer, its biological activity is intrinsically linked to its three-dimensional structure. The sn (stereospecifically numbered) designation indicates that the decanoyl (capric acid) group is esterified to the primary hydroxyl group at position 1 of the glycerol backbone, with a defined stereochemistry at the C2 position. This precise configuration is crucial for its interaction with enzymes, receptors, and signaling pathways. However, the very chemical features that make it biologically active—the ester linkage and the free hydroxyl groups—also render it susceptible to degradation. Improper handling and storage can lead to hydrolysis, oxidation, and, most critically for a chiral molecule, acyl migration, which results in the loss of stereochemical purity and biological relevance.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to maintain the integrity of this compound from receipt to experimental use. We will delve into the causality behind each procedural recommendation, ensuring that every step is part of a self-validating system to preserve the compound's purity and activity.
Core Physicochemical Properties and Stability Profile
Understanding the inherent properties of this compound is fundamental to designing effective handling and storage protocols. The molecule's stability is governed by its ester bond, free hydroxyl groups, and saturated acyl chain.
| Property | Value / Description | Implication for Handling & Storage |
| Chemical Name | [(2S)-2,3-dihydroxypropyl] decanoate | The sn-1 position and S-configuration are critical for biological activity. |
| Molecular Formula | C₁₃H₂₆O₄[1] | --- |
| Molecular Weight | 246.34 g/mol [1] | Essential for accurate preparation of solutions of known molarity. |
| Form | Typically a powder or solid at room temperature. | As a powder, it has a high surface area and can be hygroscopic.[2] |
| Key Functional Groups | Ester, Primary Hydroxyl, Secondary Hydroxyl | The ester linkage is prone to hydrolysis. Hydroxyl groups can participate in hydrogen bonding and increase hygroscopicity. |
| Chirality | Contains a stereocenter at the C2 position of the glycerol backbone. | Prone to acyl migration, which can lead to racemization and the formation of 2-decanoyl-glycerol. |
| Solubility | Soluble in organic solvents like ethanol, DMF, and DMSO.[3][4] | Requires organic solvents for stock solution preparation; incompatible with many plastics.[2] |
The Four Pillars of Degradation: Understanding the Risks
To preserve this compound, one must actively mitigate four primary degradation pathways.
-
Hydrolysis: The ester bond can be cleaved by water, yielding glycerol and decanoic acid. This reaction is significantly accelerated by acidic or basic conditions and elevated temperatures.[5] The presence of moisture, even from atmospheric humidity absorbed by a hygroscopic powder, can initiate this process.[2]
-
Acyl Migration: This is a critical, non-hydrolytic degradation pathway for monoacylglycerols. The decanoyl group can migrate from the sn-1 position to the sn-2 position, forming the isomeric 2-Decanoyl-glycerol. This process occurs under both acidic and basic conditions and even neutrally, albeit more slowly, destroying the stereochemical purity of the starting material.[6]
-
Oxidation: While the decanoyl group is a saturated fatty acid and therefore not highly susceptible to oxidation, long-term exposure to atmospheric oxygen, especially in the presence of light or metal ions, can still pose a risk.[7] General best practices for all lipids involve minimizing oxygen exposure.
-
Microbial Contamination: Although less common in organic solvents, aqueous preparations or improper handling can introduce microorganisms that may metabolize the lipid.
Recommended Storage Protocols: A Multi-Tiered Strategy
The optimal storage conditions depend on the form of the material (solid vs. solution) and the intended duration of storage. Storing the material under the coldest possible conditions is not always best, as storage below -30°C for solutions is not recommended unless in a sealed glass ampoule.[2]
| Condition | Solid (Powder) | Organic Stock Solution |
| Short-Term (1-4 weeks) | ≤ -16°C[2] | -20°C ± 4°C[2] |
| Long-Term (>4 weeks) | -20°C ± 4°C | -20°C ± 4°C[2] (For extended stability, consider -80°C, though data on this specific compound is limited, it is a general recommendation for lipids).[7][8][9] |
| Atmosphere | Dry, inert gas (Argon or Nitrogen) backfill after opening. | Overlay solution with Argon or Nitrogen before sealing.[2][7] |
| Container | Original manufacturer's vial or glass vial with a Teflon-lined cap.[2] | Borosilicate glass vial with a Teflon-lined cap. Never use plastic .[2] |
| Handling Precaution | Allow container to equilibrate to room temperature before opening to prevent moisture condensation.[2] | Minimize freeze-thaw cycles by preparing single-use aliquots.[7] |
Detailed Experimental Methodologies
Protocol 1: Initial Receipt and Inspection
Causality: The integrity of the compound must be verified upon arrival. Shipping conditions can vary, and initial inspection is the first line of defense against using compromised material.
-
Inspect Packaging: Upon receipt, check for any damage to the outer packaging and ensure the cold chain (if shipped on dry ice or cold packs) has been maintained.
-
Document: Record the date of receipt, lot number, and initial appearance of the product.
-
Equilibrate: If the compound was shipped cold and is in its solid form, place the sealed container in a desiccator at room temperature for at least 30-60 minutes. This crucial step prevents atmospheric moisture from condensing on the cold powder when opened, which would promote hydrolysis.[2]
-
Initial Quality Control (Optional but Recommended): If capabilities exist, perform an initial purity analysis (e.g., TLC or HPLC) to establish a baseline for the material's integrity.
Protocol 2: Preparation of a Master Stock Solution
Causality: Dissolving the compound in a suitable organic solvent enhances stability compared to the hygroscopic powder form and allows for accurate dispensing.[2] The choice of solvent and handling materials is critical to prevent contamination and degradation.
-
Solvent Selection: Choose a high-purity, anhydrous-grade organic solvent appropriate for your downstream application (e.g., ethanol, chloroform, ethyl acetate). Ensure the solvent is compatible with your experimental system.
-
Material Preparation: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a clean, dry borosilicate glass vial.
-
Dissolution: Using a glass or Teflon pipette, add the appropriate volume of the selected solvent to achieve the target concentration.
-
Mixing: Cap the vial securely with a Teflon-lined cap and mix gently by vortexing or inversion until the solid is completely dissolved. Avoid vigorous shaking which can introduce atmospheric gases.
-
Inert Gas Purge: Briefly flush the headspace of the vial with a gentle stream of dry argon or nitrogen to displace oxygen.[2] Reseal the vial immediately.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.
Protocol 3: Aliquoting for Long-Term Storage and Use
Causality: Repeatedly accessing a master stock solution introduces risks of contamination, solvent evaporation, and degradation from multiple freeze-thaw cycles and exposure to air.[7] Aliquoting into single-use volumes preserves the integrity of the bulk supply.
-
Prepare Aliquot Vials: Obtain an appropriate number of small (e.g., 0.5-1.0 mL) glass vials with Teflon-lined caps. Ensure they are scrupulously clean and dry.
-
Dispense: Working quickly and preferably under an inert atmosphere (e.g., in a glove box or with continuous gentle purging), dispense the desired volume of the master stock solution into each aliquot vial. Use only glass or Teflon-tipped dispensing tools.[2]
-
Inert Gas Purge: Flush the headspace of each aliquot vial with argon or nitrogen before sealing tightly.
-
Labeling: Label each aliquot vial clearly.
-
Storage: Place the labeled aliquots in a labeled secondary container (e.g., a freezer box) and transfer to the appropriate freezer (-20°C or -80°C).
-
Log: Maintain a detailed log of the master stock and all aliquots.
Quality Control and Purity Assessment
Regularly assessing the purity of your material is a cornerstone of scientific integrity.
| Analytical Method | Purpose | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative check for gross degradation (e.g., hydrolysis). | Use a non-polar solvent system. The hydrolyzed fatty acid and glycerol will have very different Rf values. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of chemical purity. | Can be coupled with detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) for compounds lacking a strong UV chromophore.[10] |
| Chiral HPLC | Critical for assessing enantiomeric purity. | The most direct way to quantify the desired sn-1 isomer versus any sn-2 or sn-3 isomers that may have formed via acyl migration.[11][12] |
| Nuclear Magnetic Resonance (¹H NMR) | Structural confirmation and purity assessment. | Can be used with a chiral derivatizing agent to resolve and quantify enantiomers.[13] |
Visualizing the Workflow: Aliquoting Protocol
The following diagram illustrates the critical workflow for preparing stable, single-use aliquots from a master stock solution.
Caption: Workflow for preparing single-use aliquots.
Safety and Handling Precautions
While this compound itself is not classified as a hazardous substance and has low toxicity, the organic solvents used for its dissolution carry significant risks.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile) when handling the compound and its solutions.[14]
-
Ventilation: All handling of organic solvents and the powdered lipid should be performed in a certified chemical fume hood to avoid inhalation of vapors or fine particles.
-
Spill Response: Have appropriate spill kits available for the solvents being used.
-
Disposal: Dispose of all waste materials (empty vials, used pipette tips, excess solutions) in accordance with your institution's chemical waste management guidelines.
-
Material Safety Data Sheet (MSDS): Always read the MSDS for this compound and any solvents used before beginning work.[14]
By adhering to these detailed protocols, researchers can ensure the chemical purity and stereochemical integrity of this compound, leading to more reliable, reproducible, and impactful scientific outcomes.
References
-
Bowden, J. A., et al. (2017). A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements. National Institutes of Health. Retrieved from [Link]
-
Saito, T., et al. (2022). Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces. MDPI. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Glycerol. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). How Should I Store My Liposomes?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2015). Effect of Storage on Fatty Acid Methyl Ester (FAME) and Cholesterol Oxidation Products (COPs) in Different Type of Sausages. Retrieved from [Link]
-
Christie, W. W. (n.d.). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Retrieved from [Link]
-
ResearchGate. (2022). What method is analysis glycerol content (purity)?. Retrieved from [Link]
-
PubMed. (2015). Characterisation and oxidation stability of monoacylglycerols from partially hydrogenated corn oil. Food Chemistry. Retrieved from [Link]
-
Hodson, L., et al. (2011). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Journal of Lipid Research. Retrieved from [Link]
-
MDPI. (2024). An Effective Method for the Evaluation of the Enantiomeric Purity of 1,2-Diacyl-sn-glycero-3-phosphocholine-Based Lipids by NMR Analysis. Symmetry. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Retrieved from [Link]
-
GERLI Lipidomics. (n.d.). Monoacylglycerols. Retrieved from [Link]
-
ResearchGate. (2015). Reaction path synthesis of monoacylglycerol from fat and oils. Retrieved from [Link]
-
Agronomy Research. (2021). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Retrieved from [Link]
-
PubMed. (2007). Targeted Chiral Lipidomics Analysis. Prostaglandins & Other Lipid Mediators. Retrieved from [Link]
-
Chiral Technologies. (2021). Dos and Don'ts for Using Daicel Chiral Columns Effectively. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes. RSC Advances. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoglyceride. Retrieved from [Link]
- Google Patents. (2011). Saturated fatty acid ester phase change materials and processes for preparing the same.
-
European Chemicals Bureau. (2001). GLYCEROL CAS N°: 56-81-5. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Strategies to Ensure the Purity of PEGylated Lipids in Lipid Nanoparticles. Retrieved from [Link]
-
American Cleaning Institute. (n.d.). Physical Properties of Glycerine and its Solutions. Retrieved from [Link]
Sources
- 1. This compound | C13H26O4 | CID 71728399 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. caymanchem.com [caymanchem.com]
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- 6. Monoacylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 7. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Targeted chiral lipidomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Optimizing temperature stability for 1-Decanoyl-sn-glycerol stock solutions
Technical Support Center: 1-Decanoyl-sn-glycerol
Introduction: A Guide to Preserving Potency and Ensuring Reproducibility
Welcome to the technical support guide for this compound (Monocaprin). As a key monoacylglycerol involved in lipid metabolism and signaling, its stability in solution is paramount for achieving reliable and reproducible experimental outcomes.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the optimal handling and storage of this critical reagent. We will move beyond simple instructions to explain the underlying chemical principles governing its stability, empowering you to proactively mitigate degradation and troubleshoot common issues.
Our approach is built on two core tenets: understanding the "why" behind experimental protocols and implementing self-validating systems to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling of this compound.
Q1: What is the absolute best temperature for long-term storage of my this compound stock solution? For long-term stability (months to years), stock solutions prepared in a suitable organic solvent should be stored at -80°C.[3] For short-term storage (weeks), -20°C is acceptable.[4] The primary goal is to minimize thermal energy that can drive degradation reactions like hydrolysis and acyl migration.
Q2: Which solvents should I use to prepare my stock solution? this compound is a hydrophobic lipid and is readily soluble in organic solvents.[5] We recommend using high-purity, anhydrous solvents such as:
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Dimethyl Formamide (DMF)
Crucial Note: this compound is sparingly soluble in aqueous buffers. Aqueous solutions should be prepared fresh for immediate use and should not be stored, as water will promote rapid hydrolytic degradation of the ester bond.[3]
Q3: How can I tell if my stock solution has degraded? Visual and functional indicators of degradation include:
-
Precipitation or Cloudiness: The appearance of solid material or a hazy look in a solution that was once clear, especially after a freeze-thaw cycle.
-
Decreased Biological Activity: A noticeable drop in the expected biological effect in your assays compared to a freshly prepared standard.
-
Inconsistent Experimental Results: High variability between experiments using the same stock solution over time.
Q4: Is it acceptable to repeatedly freeze and thaw my stock solution? No. Repeated freeze-thaw cycles are highly discouraged. They introduce temperature fluctuations that accelerate degradation and can cause the compound to precipitate out of solution as its solubility changes with temperature. The cardinal rule is to aliquot your stock solution into single-use volumes immediately after preparation.
Section 2: Troubleshooting Guide: From Problem to Solution
When experimental results are not as expected, instability of a key reagent is a primary suspect. This guide will help you diagnose and resolve common issues.
| Observed Issue | Primary Suspected Cause(s) | Investigative & Corrective Actions |
| Precipitate forms in the vial upon thawing. | 1. Low Temperature Insolubility: The compound's solubility limit was exceeded at the storage temperature. 2. Solvent Evaporation: The vial was not sealed properly, increasing the solute concentration. | 1. Gently warm the vial to room temperature or 37°C and vortex or sonicate briefly to attempt redissolution. 2. Always use high-quality vials with PTFE-lined caps to ensure an airtight seal. 3. If precipitation persists, the solution may be supersaturated. Consider preparing a new, slightly more dilute stock. |
| Gradual or sudden loss of biological effect in assays. | 1. Hydrolysis: The ester bond has been cleaved, breaking down the molecule into inactive glycerol and decanoic acid. This is common in stocks with trace moisture or those diluted in aqueous media and left to sit. 2. Acyl Migration: The decanoyl group has migrated from the sn-1 to the sn-2 position, creating an isomer with potentially different biological activity.[6] | 1. Discard the suspect stock. Prepare a fresh stock solution from powder. 2. Run a stability check using the TLC protocol outlined in Section 3. Compare the aged stock to a fresh stock. The appearance of new spots indicates degradation. 3. Strictly adhere to the "prepare fresh" rule for all aqueous working solutions. |
| High variability between experimental replicates. | 1. Incomplete Solubilization: The compound was not fully dissolved initially, leading to inconsistent concentrations in aliquots. 2. Degradation during Experiment: The working solution (in aqueous buffer/media) is degrading over the course of a long experiment. | 1. Ensure complete dissolution during stock preparation using sonication if necessary. 2. For long-duration experiments (>1-2 hours), consider adding the compound at different time points or preparing fresh working solutions for later stages of the assay. |
Section 3: Protocols & Methodologies for Ensuring Stability
Adherence to rigorous protocols is the best defense against compound instability.
Protocol 1: Preparation of a Concentrated Organic Stock Solution
-
Pre-analysis: Equilibrate the this compound container to room temperature before opening to prevent condensation of atmospheric moisture onto the powder.
-
Weighing: Accurately weigh the desired amount of the compound in a sterile microfuge tube or glass vial.
-
Solvent Addition: Add the appropriate volume of anhydrous-grade solvent (e.g., ethanol, DMSO) to achieve the target concentration (e.g., 10-50 mg/mL).
-
Dissolution: Vortex vigorously. If needed, briefly sonicate in a water bath until the solution is completely clear and free of particulates.
-
Aliquoting (Critical Step): Immediately dispense the stock solution into single-use volumes in amber glass or polypropylene vials with inert, airtight caps. The volume per aliquot should be sufficient for one experiment.
-
Storage: Label all aliquots clearly with the compound name, concentration, date, and your initials. Store immediately at -80°C.
Protocol 2: Stability Assessment by Thin-Layer Chromatography (TLC)
This quick and effective method can visually confirm the integrity of your stock solution.
-
Materials:
-
Silica TLC plate
-
TLC developing chamber
-
Mobile Phase: Hexane:Ethyl Acetate (e.g., in a 60:40 or 50:50 ratio, may require optimization)
-
Visualization: Iodine chamber or a potassium permanganate stain.
-
-
Procedure:
-
On a TLC plate, spot a small amount of:
-
A freshly prepared this compound solution (Control).
-
Your aged/suspect stock solution.
-
(Optional) Standards for glycerol and decanoic acid.
-
-
Develop the plate in the prepared mobile phase until the solvent front is near the top.
-
Dry the plate completely.
-
Place the dried plate in an iodine chamber or dip it in the permanganate stain to visualize the spots.
-
-
Interpretation:
-
Stable Stock: The aged stock lane should show a single, prominent spot with the same retention factor (Rf) as the fresh control.
-
Degraded Stock: The appearance of additional spots indicates the presence of degradation products. Hydrolysis will result in a spot for decanoic acid (higher Rf, less polar) and a spot for glycerol that may remain at the baseline (very polar).
-
Section 4: The Science of Instability: Degradation Pathways
Understanding the chemical vulnerabilities of this compound is key to preventing its degradation. The primary threats are hydrolysis and acyl migration, both of which are significantly accelerated by increased temperature.[6]
Hydrolysis: The Cleavage of the Ester Bond
The ester linkage between the decanoic acid and the glycerol backbone is susceptible to attack by water. This reaction, which can be catalyzed by trace amounts of acid or base, breaks the molecule into its constituent parts: glycerol and decanoic acid. This effectively inactivates the compound.
Acyl Migration: A Change in Identity
In solution, the decanoyl group can migrate from the initial sn-1 position to the adjacent sn-2 position, forming the isomer 2-Decanoyl-sn-glycerol.[6][7] While chemically similar, this isomer may possess different binding affinities for enzymes or receptors, leading to altered biological activity and confounding experimental results. This intramolecular rearrangement is a significant and often overlooked source of instability for monoacylglycerols.
Caption: Recommended workflow for handling this compound.
References
-
PubChem. this compound | C13H26O4 | CID 71728399. [Link]
-
Carl ROTH. Safety Data Sheet: Glycerol. [Link]
-
Carl ROTH. Safety Data Sheet: Glycerol. [Link]
-
NETZSCH. About the Thermal Stability of Glycerol. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Glycerol. [Link]
-
Wikipedia. Monoglyceride. [Link]
-
PubMed. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium. [Link]
-
ResearchGate. Acyl migration processes observed within the glucuronide framework. [Link]
-
PubMed Central. Monoglyceride lipase: structure and inhibitors. [Link]
Sources
- 1. Monoglyceride - Wikipedia [en.wikipedia.org]
- 2. Monoglyceride lipase: structure and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 1-癸酰基-rac-甘油 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 2277-23-8: 1-Decanoylglycerol | CymitQuimica [cymitquimica.com]
- 6. Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Decanoyl-sn-glycerol
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals facing the challenge of purifying 1-decanoyl-sn-glycerol from common reaction byproducts. The structure is designed to be intuitive, moving from general questions to specific troubleshooting scenarios and detailed protocols.
The synthesis of stereospecific monoacylglycerols (MAGs) like this compound is a precise process, but purification is often the most critical and challenging step. Success hinges on effectively separating the target molecule from structurally similar byproducts without compromising its integrity. This guide provides field-proven insights and detailed protocols to navigate these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification and handling of this compound.
Q1: What are the most common impurities I should expect after synthesizing this compound?
A1: The impurity profile depends heavily on the synthetic route. A common and effective method is the acylation of a protected glycerol, such as 2,3-O-isopropylidene-sn-glycerol, followed by acidic deprotection.[1] In this context, your crude reaction mixture will likely contain:
-
1,2- and 1,3-didecanoyl-sn-glycerol (Diacylglycerols or DAGs): Formed if over-acylation occurs.
-
2-Decanoyl-sn-glycerol: This is the primary isomeric impurity. It is formed through acyl migration, a process where the decanoyl group moves from the sn-1 to the sn-2 position. This migration is often catalyzed by acidic or basic conditions, heat, or even the silica gel used in chromatography.[2][3]
-
Unreacted Starting Materials: Residual decanoic acid and the protected or unprotected glycerol starting material may be present.[4]
-
Tridecanoyl-sn-glycerol (Triacylglycerol or TAG): Less common, but possible with aggressive acylation conditions.
-
Catalysts and Reagents: Residual coupling agents (like DCC/DMAP) or catalysts used in the reaction.
Q2: What is acyl migration, and how can I minimize it during purification?
A2: Acyl migration is the intramolecular transfer of an acyl group between adjacent hydroxyl groups on the glycerol backbone.[3] In this case, the desired this compound can isomerize to the more thermodynamically stable 2-decanoyl-sn-glycerol. This is a significant challenge as it reduces the yield of the target stereoisomer.
Key strategies to minimize acyl migration include:
-
Avoid High Temperatures: Perform all purification steps, including solvent evaporation, at low temperatures (e.g., < 30-40°C).[2]
-
Neutral Conditions: Avoid strongly acidic or basic conditions. If an acidic workup is necessary, neutralize the solution as soon as possible. Standard silica gel is slightly acidic; for highly sensitive compounds, consider using neutralized silica gel.
-
Use Boric Acid Impregnated Silica Gel: Boric acid can form a cyclic complex with the sn-2 and sn-3 hydroxyl groups, effectively "locking" the acyl group at the sn-1 position and preventing migration during chromatography.[5]
-
Speed: The longer the compound is exposed to adverse conditions (like being adsorbed on silica), the more likely migration will occur. Efficient, rapid purification methods like flash chromatography are preferred.[6]
Q3: How should I store purified this compound to ensure its stability?
A3: As a solid, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or lower for long-term stability. For solutions, prepare aliquots in a suitable solvent (like ethanol or chloroform), flush with inert gas, and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Long-term storage in solution is generally not recommended as it can accelerate degradation and acyl migration.
Q4: What is the best analytical technique to monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is the most practical and immediate method for monitoring the reaction and the progress of column chromatography.[7] It allows for rapid assessment of the separation of your target compound from impurities. For final purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy is superior as it provides structural confirmation and can quantify isomeric impurities.[8][9]
Part 2: Troubleshooting Guide
This section provides specific advice for problems you may encounter during purification.
Problem: My TLC plate of the crude reaction mixture shows multiple spots close together. How do I know which one is my product?
Answer: This is a common scenario. The separation of glycerides on silica gel is based on polarity. The free hydroxyl groups are the most polar feature; therefore, compounds with more free hydroxyls will interact more strongly with the silica and have a lower Retention Factor (Rf).
-
Order of Elution (Bottom of TLC to Top):
-
Glycerol: (Most polar, stays at the baseline)
-
This compound (Your Product): (Two free -OH groups)
-
Diacylglycerols (DAGs): (One free -OH group)
-
Triacylglycerol (TAG): (No free -OH groups, least polar)
-
Decanoic Acid: (Polarity can vary, but usually runs higher than MAG)
-
To confirm identity, spot your crude mixture alongside any available starting materials (e.g., decanoic acid) on the same TLC plate. The this compound spot should be the most prominent new spot with a low Rf value.
Problem: I'm running a flash column, but I'm getting poor separation between my 1-MAG and what I suspect is a DAG.
Answer: This issue typically stems from an improperly chosen solvent system. The polarity difference between a MAG (two hydroxyls) and a DAG (one hydroxyl) is significant, so good separation is achievable.
Causality & Solution:
-
The Eluent is Too Polar: If your solvent system is too "strong" (too polar), all compounds will travel up the column too quickly, resulting in co-elution. The goal is to have your target compound, this compound, exhibit an Rf of approximately 0.2-0.3 in the chosen TLC solvent system.[7][10]
-
Optimize Your Solvent System: Before running the column, systematically test different solvent ratios with TLC. A gradient of hexane and a more polar solvent like ethyl acetate or acetone is common.[11] Start with a low polarity mixture and gradually increase it.
-
Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic elution), use a gradient. Start with a low-polarity eluent to allow the less polar TAGs and DAGs to elute first. Then, gradually increase the polarity to elute your more polar 1-MAG. This improves resolution between closely related compounds.
Problem: My yield after column chromatography is very low. Where did my product go?
Answer: Low yield can result from several factors.
Causality & Solution:
-
Product Still on the Column: If your eluent was not polar enough, your highly polar MAG may still be adsorbed to the silica gel. After your main elution, try flushing the column with a very polar solvent (e.g., 10% methanol in chloroform or pure ethyl acetate) to recover any remaining material.
-
Irreversible Adsorption or Degradation: Standard silica gel is slightly acidic and can cause degradation or irreversible adsorption, especially if the chromatography is slow. Ensure your chromatography is performed quickly ("flash" chromatography).[12] If degradation is suspected, consider using a pad of Celite to filter the crude mixture first or using a less acidic stationary phase like deactivated silica.
-
Acyl Migration: The "lost" product may have been converted to 2-decanoyl-sn-glycerol, which might co-elute with other impurities or smear across fractions if separation is not optimal. Re-analyzing your fractions carefully by TLC is crucial.
Problem: My product looks like a single spot on TLC, but my ¹H NMR spectrum looks complex and suggests impurities.
Answer: This is a classic case where the resolving power of TLC is insufficient.
Causality & Solution:
-
Co-elution of Isomers: this compound and its isomer, 2-decanoyl-sn-glycerol, can have very similar Rf values and may appear as a single spot on TLC.[13]
-
NMR is More Powerful: NMR spectroscopy can distinguish between these isomers.[9] The protons on the glycerol backbone have distinct chemical shifts and coupling patterns.
-
In 1-MAGs , the proton at the sn-2 position is a multiplet around ~3.9 ppm, while the four protons at the sn-1 and sn-3 positions are distinct multiplets.
-
In 2-MAGs , the proton at the sn-2 position is shifted further downfield to ~4.9-5.1 ppm due to the deshielding effect of the adjacent ester. This is often the most diagnostic signal.
-
-
Actionable Step: If your NMR shows a significant amount of the 2-isomer, your purification strategy needs to be revised to minimize acyl migration (see FAQ Q2). Unfortunately, separating the 1- and 2-isomers via standard silica gel chromatography is extremely difficult. Prevention is the best strategy.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your purification workflow.
Protocol 3.1: Analytical Thin-Layer Chromatography (TLC)
This is your primary tool for monitoring the reaction and column fractions.
-
Plate Preparation: Use silica gel 60 F254 plates. Draw a light pencil line for the origin (~1 cm from the bottom).
-
Spotting: Dissolve a small sample of your crude mixture or column fraction in a volatile solvent (e.g., chloroform or ethyl acetate). Use a capillary tube to apply a small, concentrated spot onto the origin.
-
Developing the Plate:
-
Prepare a developing chamber (a covered beaker with filter paper) with the chosen solvent system.
-
Recommended Solvent Systems:
-
System A (General Purpose): Hexane:Ethyl Acetate (1:1, v/v). Good for separating MAGs, DAGs, and TAGs.
-
System B (Higher Resolution for Polar Compounds): Chloroform:Methanol (95:5, v/v).
-
System C (For acidic impurities): Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v).[5]
-
-
-
Visualization:
-
UV Light: If your compounds are UV active, view the dried plate under a UV lamp (254 nm).
-
Iodine Staining: Place the dried plate in a chamber with a few crystals of iodine. Lipids will appear as yellow-brown spots. This is non-destructive.
-
Permanganate Stain (Destructive): Spray the plate with a potassium permanganate solution. Lipids and other organic compounds will appear as yellow spots on a purple background.
-
PMA Stain (Destructive): Spray with a phosphomolybdic acid solution and gently heat with a heat gun. Lipids will appear as dark blue-green spots.
-
| Compound Class | Relative Polarity | Expected Rf in Hexane:EtOAc (1:1) |
| Triacylglycerol (TAG) | Lowest | High (~0.8-0.9) |
| Diacylglycerol (DAG) | Low | Medium-High (~0.6-0.7) |
| This compound | High | Low (~0.2-0.3) |
| Glycerol | Highest | At Origin (~0.0) |
Table 1: Expected TLC migration pattern for glycerides.
Protocol 3.2: Flash Column Chromatography Purification
This protocol is designed for the purification of ~1g of crude material. Adjust the scale accordingly.
-
Select the Column and Solvent:
-
Based on TLC analysis (Protocol 3.1), choose a solvent system that gives your target 1-MAG an Rf of ~0.2-0.3.[10] For this separation, a gradient elution from 20% Ethyl Acetate in Hexane to 60% Ethyl Acetate in Hexane is a robust starting point.
-
Select a glass column of appropriate size (e.g., 40-50 mm diameter for 1g of material).
-
-
Pack the Column (Slurry Method):
-
Plug the bottom of the column with a small piece of glass wool and add a thin layer of sand.
-
In a beaker, mix silica gel (~50-60g for 1g of crude material) with your initial, low-polarity eluent (20% EtOAc/Hexane) to form a slurry.
-
Pour the slurry into the column, tapping the side gently to ensure even packing. Open the stopcock to drain some solvent, but never let the top of the silica run dry .
-
Add a protective layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve your crude material (~1g) in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Add a small amount of silica gel (~1-2g) to this solution and evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry loading" method and it results in superior separation.
-
Carefully add the silica-adsorbed sample to the top of the column.
-
-
Run the Column:
-
Carefully add your initial eluent to the column.
-
Apply gentle pressure using a regulated air line or a pump ("flash" chromatography) to achieve a flow rate of about 2 inches/minute.[14]
-
Begin collecting fractions immediately.
-
Systematically increase the polarity of your eluent (gradient elution). For example:
-
Fractions 1-10: 20% EtOAc / Hexane (Elutes non-polar impurities)
-
Fractions 11-30: 40% EtOAc / Hexane (Elutes DAGs and other mid-polarity impurities)
-
Fractions 31-50: 60% EtOAc / Hexane (Elutes your target 1-MAG)
-
-
-
Analyze Fractions:
-
Use TLC (Protocol 3.1) to analyze the collected fractions. Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine the fractions that contain your pure product.
-
-
Isolate Product:
-
Evaporate the solvent from the pooled pure fractions using a rotary evaporator at low temperature (<30°C).
-
Place the final product under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using NMR.
-
Part 4: Visualization of the Purification Workflow
This diagram illustrates the logical steps and decision points in the purification process.
Caption: Workflow for the purification of this compound.
References
-
Gole, V. L., & Gogate, P. R. (2013). A review on intensification of synthesis of biodiesel from sustainable feedstocks. Chemical Engineering and Processing: Process Intensification, 74, 104-119. [Link]
-
Manosak, R., Limpattayanate, S., & Hunsom, M. (2011). A continuous process for the purification of crude glycerol derived from waste used-oil methyl ester plant. Fuel Processing Technology, 92(1), 92-99. [Link]
- Hansen, A. C., & Durst, R. W. (2014). Method for purification and refining of glycerol. U.S. Patent No. 2014/0114095 A1. Washington, DC: U.S.
-
Zakarian, A. (n.d.). How to do flash column chromatography in 15 minutes. University of California, Santa Barbara. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Pérez-Camargo, D. A., et al. (2020). A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols. Biological and Pharmaceutical Bulletin, 43(10), 1591-1596. [Link]
-
Wilds, C. J. (2023, March 13). Flash Column Chromatography [Video]. YouTube. [Link]
-
Myher, J. J., & Kuksis, A. (1974). A simplified procedure for the preparation of 2,3-O-isopropylidene-sn-glycerol from L-arabinose. Canadian Journal of Biochemistry, 52(8), 749-751. [Link]
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Gopal, V., & Murthy, P. P. N. (1987). Improved method for the synthesis of 1- or 3-acyl-sn-glycerols. Chemistry and Physics of Lipids, 44(2-4), 181-189. [Link]
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Klásek, A., et al. (2007). The Study of Thermal Stability and Morphology of 1-Monoacylglycerols. Molecules, 12(4), 804-816. [Link]
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Dawe, R. D., & Wright, J. L. (1988). A new quantitative method for the analysis of monoacylglycerol isomers using 13C nuclear magnetic resonance spectroscopy. Lipids, 23(4), 355-358. [Link]
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Forrest, D. K., et al. (2015). Influence of Solid Supports on Acyl Migration in 2-Monoacylglycerols: Purification of 2-MAG via Flash Chromatography. Journal of the American Oil Chemists' Society, 92(6), 903-909. [Link]
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Furtmann, C., et al. (2019). Thin-Layer Chromatography. In Lipid Analysis (pp. 123-146). Humana, New York, NY. [Link]
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De Witte, G., et al. (2023). Structural Build-Up and Stability of Hybrid Monoglyceride–Triglyceride Oleogels. Gels, 9(11), 882. [Link]
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Liu, Y., et al. (2023). Acyl migration of 2-monoacylglycerols rich in DHA: Effect of temperature and solvent medium. Food Chemistry, 415, 135501. [Link]
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Biotage. (n.d.). Successful flash chromatography. [Link]
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Tan, C. P., & Che Man, Y. B. (2000). Preparation, acyl migration and applications of the acylglycerols and their isomers: a review. Journal of the Science of Food and Agriculture, 80(6), 739-753. [Link]
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Leja, K., & Myszka, K. (2013). Impurities of crude glycerol and their effect on metabolite production. Annals of Microbiology, 63(4), 1271-1279. [Link]
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Nieva-Echevarría, B., et al. (2017). High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution. Molecules, 22(1), 114. [Link]
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Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration. [Link]
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Ataman Kimya. (n.d.). Monoglyceride. [Link]
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Chatzifragkou, A., & Papanikolaou, S. (2012). Effect of impurities in crude glycerol on the production of 1, 3-propanediol by Klebsiella pneumoniae. Applied microbiology and biotechnology, 93(4), 1435-1445. [Link]
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Massachusetts Institute of Technology. (n.d.). Flash Column Chromatography Guide. MIT OpenCourseWare. [Link]
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Christie, W. W. (n.d.). TLC of Acylglycerols. The AOCS Lipid Library. [Link]
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Lo, Y. C., & Cruz, T. F. (2002). Kinetics of 2-monoacylglycerol acyl migration in model chylomicra. Lipids, 37(6), 595-600. [Link]
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Christie, W. W. (2011). Thin-layer chromatography of lipids. The AOCS Lipid Library. [Link]
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Pharmaffiliates. (n.d.). Glycerol Impurities. [Link]
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Primpke, S., et al. (2020). Quantitative 1H-NMR spectroscopy as an efficient method for identification and quantification of PVC, ABS and PA microparticles. Analyst, 145(13), 4567-4576. [Link]
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Davidovich-Pinhas, M., & Barbut, S. (2021). Storage Stability of Oleogels Made from Monoglycerides and High Oleic Sunflower Oil. Food Biophysics, 16(3), 306-316. [Link]
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Reddit. (2018). Quantitative purity determination with NMR. r/NMRspectroscopy. [Link]
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Wang, Y., et al. (2023). Purification of mono-saturated acid sn-1,3 diacylglycerols: effects of acyl migration on the crystallization behaviors and physical properties. Food & Function, 14(14), 6524-6536. [Link]
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Wang, Y., et al. (2015). Characterisation and oxidation stability of monoacylglycerols from partially hydrogenated corn oil. Food Chemistry, 173, 959-965. [Link]
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Sahoo, R., et al. (2020). Quantitative Chemical Profiling of Commercial Glyceride Excipients via 1H NMR Spectroscopy. AAPS PharmSciTech, 21(8), 309. [Link]
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Validation & Comparative
1-Decanoyl-sn-glycerol Standard Curve Preparation: A Comparative Technical Guide
This guide provides a technical comparison and protocol for preparing a 1-Decanoyl-sn-glycerol (10:0 MAG) standard curve, specifically designed for researchers in lipidomics and drug development.
Executive Summary & Application Context
This compound (1-DG) is a medium-chain monoacylglycerol (MAG) consisting of a glycerol backbone esterified with decanoic acid (C10:0) at the sn-1 position.[1] Unlike long-chain homologs (e.g., 1-Monoolein), 1-DG possesses unique amphiphilic properties, including higher water solubility and a distinct Critical Micelle Concentration (CMC).
Primary Applications:
-
Lipidomics: Surrogate internal standard for quantifying medium-chain MAGs.
-
Enzymatic Assays: Primary substrate for Monoacylglycerol Acyltransferase (MGAT) assays (converting MAG to DAG).
-
Formulation: Surfactant and permeation enhancer in drug delivery systems.
This guide compares the preparation of 1-DG standard curves against long-chain alternatives, highlighting the critical impact of solvent selection and micellar kinetics on quantification accuracy.
Comparative Analysis: 1-DG vs. Long-Chain MAGs
The choice of 1-DG as a standard or substrate presents distinct physicochemical challenges compared to the industry-standard long-chain MAGs (e.g., 1-Monoolein).
| Feature | This compound (C10:0) | 1-Monoolein (C18:1) | Impact on Standard Curve |
| Solubility (Aq) | Moderate (~1 mg/mL with co-solvent) | Insoluble (requires vesicles/micelles) | 1-DG is easier to handle in aqueous buffers for enzymatic assays. |
| CMC | High (~2-4 mM) | Very Low (~1-10 µM) | Critical: 1-DG standards are less prone to aggregation errors at low concentrations compared to C18:1. |
| Isomerization | Fast (1-acyl | Moderate | Risk: 1-DG rapidly isomerizes in protic solvents (MeOH) at RT. Keep cold. |
| MS Ionization | High efficiency ([M+NH4]+ dominant) | High efficiency, but matrix suppression common | 1-DG elutes earlier in Reverse Phase (C18), reducing matrix interference. |
Why this matters:
If you treat 1-DG exactly like 1-Monoolein (e.g., dissolving solely in chloroform and drying down), you may lose significant mass due to its higher volatility and potential for phase distribution into aqueous wash steps. Conversely, its higher CMC allows for more reliable linear regression at higher concentrations (up to 100 µM) without micellar scattering artifacts.
Protocol: High-Fidelity Standard Curve Preparation
Phase A: Stock Solution Preparation
-
Objective: Create a stable, accurate master stock.
-
Solvent: Methanol:Chloroform (1:1 v/v) is preferred for stability. Pure Ethanol is acceptable for enzymatic assays but prone to evaporation.
-
Weighing: Accurately weigh 2.46 mg of this compound (MW: 246.34 g/mol ) into a glass vial. Note: Avoid plastic tubes; MAGs are lipophilic and can adsorb to polypropylene.
-
Dissolution: Dissolve in 1.0 mL of Methanol:Chloroform (1:1). Vortex for 30 seconds.
-
Concentration: 10 mM.
-
-
Storage: Flush with Argon/Nitrogen, cap tightly, and store at -20°C. Stable for 3 months.
Phase B: Serial Dilution (The "Anti-Micelle" Method)
Direct dilution into aqueous buffers often causes precipitation or inconsistent micelle size. This protocol uses a "Solvent-Crash" technique for LC-MS or a "BSA-Stabilized" technique for enzymatic assays.
Method 1: For LC-MS/MS Quantification
-
Matrix: Methanol (or mobile phase B).
-
Internal Standard (IS): Spike 1-Heptadecanoyl-sn-glycerol (17:0 MAG) at a constant 500 nM into all standards.
Dilution Scheme:
| Standard ID | Source | Volume Source (µL) | Diluent (MeOH) (µL) | Final Conc. (µM) |
|---|---|---|---|---|
| STD 1 | 10 mM Stock | 10 | 990 | 100 |
| STD 2 | STD 1 | 100 | 900 | 10 |
| STD 3 | STD 2 | 100 | 900 | 1.0 |
| STD 4 | STD 3 | 100 | 900 | 0.1 (100 nM) |
| STD 5 | STD 4 | 100 | 900 | 0.01 (10 nM) |
| Blank | - | 0 | 1000 | 0 |
Validation Step: Inject STD 1 and STD 5 immediately. The area ratio (1-DG / 17:0 IS) should be linear (
Method 2: For Enzymatic Assays (e.g., MGAT Activity)
-
Challenge: 1-DG must be accessible to the enzyme, not buried in a solvent aggregate.
-
Carrier: Fatty Acid-Free BSA (0.1% w/v) in PBS.
-
Evaporate the required amount of Stock Solution (e.g., 10 µL of 10 mM) in a glass tube under Nitrogen.
-
Immediately add 1.0 mL of warm (37°C) BSA-Buffer .
-
Sonicate in a water bath for 5 minutes until clear.
-
Perform serial dilutions using the same BSA-Buffer to maintain surfactant properties.
Experimental Workflow Visualization
The following diagram illustrates the critical decision pathways for handling 1-DG to prevent isomerization and adsorption losses.
Caption: Workflow for 1-DG standard preparation distinguishing between solvent-based (MS) and aqueous (Enzymatic) pathways.
Quality Control & Troubleshooting
Linearity & Range
-
LC-MS/MS: Linear range is typically 10 nM to 10 µM . Above 10 µM, saturation of the detector or dimer formation ([2M+H]+) may occur.
-
Colorimetric: Linear range is typically 10 µM to 500 µM .
Common Failure Modes
-
Non-Linearity at Low Conc: usually due to adsorption .
-
Fix: Use silanized glass vials or add 0.1% Formic Acid to the solvent to protonate the headgroup.
-
-
Double Peaks in Chromatogram: Indicates Acyl Migration (1-DG converting to 2-DG).
-
Fix: This is thermodynamically inevitable in protic solvents over time. Minimize time in methanol. Store stock in Chloroform (aprotic).
-
-
High Background: Contamination from plasticizers (phthalates) often mimics lipid signals.
-
Fix: strictly use glass and Teflon-lined caps.
-
References
-
Avanti Polar Lipids. Handling and Storage of Lipids: Monoacylglycerols. [Link]
-
Wang, M. et al. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry. Mass Spectrometry Reviews, 2017. [Link]
-
Li, L. et al. Monoacylglycerol Analysis Using MS/MSALL Quadrupole Time of Flight Mass Spectrometry. Metabolites, 2016. [Link]
-
Dodevski, I. et al. Optimized reverse micelle surfactant system for high-resolution NMR spectroscopy. Journal of the American Chemical Society, 2014. (Context on 1-DG surfactant properties). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Decanoyl-sn-glycerol
Welcome to your essential guide for the safe and effective handling of 1-Decanoyl-sn-glycerol. As researchers, scientists, and drug development professionals, our primary goal is to conduct our work with the highest standards of safety and scientific integrity. This guide is designed to provide you with immediate, practical information on personal protective equipment (PPE), operational protocols, and disposal plans for this compound. While this compound is not classified as a hazardous substance, adhering to best practices in a laboratory setting is paramount to ensure both personal safety and the integrity of your research.
Understanding the Hazard Profile of this compound
Before we delve into the specifics of personal protective equipment, it is crucial to understand the nature of the substance we are handling. According to its Safety Data Sheet (SDS), 1-Decanoyl-rac-glycerol (a closely related racemic mixture) is not classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] This means it does not have specific hazard pictograms, signal words, or hazard statements associated with it.[1]
However, it is a common misconception that "non-hazardous" equates to "no risk." In a laboratory environment, potential risks can arise from prolonged skin contact, accidental eye contact, or unintentional ingestion. Furthermore, maintaining the purity of your sample is critical for experimental success. Therefore, the use of PPE is a fundamental aspect of good laboratory practice (GLP) to mitigate these minimal risks and prevent cross-contamination.[2][3]
Here is a summary of the hazard and safety information for 1-Decanoyl-rac-glycerol:
| Hazard Classification | Rating/Statement | Source |
| GHS Classification | Not classified as hazardous | [1] |
| NFPA Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| HMIS-Ratings (0-4) | Health: 0, Fire: 0, Reactivity: 0 | [1] |
| Flammability | Product is not flammable | [1] |
| Explosion Hazard | Product does not present an explosion hazard | [1] |
| Sensitization | No sensitizing effects known | [1] |
| Skin Contact | Generally does not irritate the skin | [1] |
Recommended Personal Protective Equipment (PPE)
Even with a non-hazardous substance like this compound, a standard set of PPE is essential to protect both the user and the experiment.[3]
-
Laboratory Coat: A clean, buttoned lab coat should always be worn.[3] Its primary function is to protect your personal clothing and skin from potential splashes or spills.[3] This also minimizes the risk of carrying any contaminants out of the laboratory.
-
Eye Protection: Safety glasses or goggles are mandatory.[3] While this compound is not known to be an eye irritant, accidental splashes of any chemical into the eyes should be prevented.[1][3]
-
Gloves: Nitrile gloves are recommended.[4] They provide a sufficient barrier for intermittent contact and protect your hands from the substance.[4] More importantly in this case, gloves prevent contamination of the lipid sample from oils, particulates, and microorganisms on your hands. Remember to change gloves immediately if they become contaminated.[5]
Operational Protocol for Handling this compound
Following a standardized procedure for handling chemicals is key to ensuring safety and reproducibility in your experiments.
Preparation
-
Ensure your work area is clean and uncluttered.[6]
-
Confirm that an eyewash station and safety shower are accessible, as a general laboratory precaution.[7]
-
Assemble all necessary equipment and materials before you begin.
-
Don your personal protective equipment in the correct sequence.
Donning and Doffing PPE Workflow
Caption: Workflow for the correct sequence of donning and doffing Personal Protective Equipment.
Handling Procedure
-
Allow the container of this compound to reach room temperature before opening to prevent condensation of moisture, which could compromise the lipid's integrity.
-
If the lipid is in a powdered form, handle it in a location with minimal air currents to avoid creating dust.
-
If it is in an organic solvent, handle it in a well-ventilated area or a chemical fume hood.[2]
-
Use clean glass, stainless steel, or Teflon-lined equipment for transferring the lipid to avoid contamination.[8]
-
Close the container tightly after use to prevent oxidation and contamination.[6]
Storage and Transportation
Proper storage is critical for maintaining the stability of this compound.
-
Storage: Store in a tightly sealed glass container with a Teflon-lined cap.[8] For long-term stability, it is recommended to store the product at -20°C ± 4°C.[8] If dissolved in an organic solvent, overlay the solution with an inert gas like argon or nitrogen before sealing.[8]
-
Transportation: When moving the substance between laboratories, ensure the container is securely sealed and placed in a secondary container to prevent spills.[5]
Spill and Emergency Procedures
Even with non-hazardous materials, it is important to have a plan for accidental spills and exposures.
Spill Response
-
For a small spill, absorb the material with an inert absorbent material like sand, diatomite, or universal binders.[9]
-
Pick up the absorbed material mechanically.[1]
-
Clean the spill area with soap and water.
-
Dispose of the contaminated absorbent material according to your institution's waste disposal guidelines.
First Aid Measures
-
Eye Contact: Rinse the opened eye for several minutes under running water. If irritation persists, consult a doctor.[1]
-
Skin Contact: While the product is generally not an irritant, it is good practice to wash the affected area with soap and water.[1][10]
-
Inhalation: Move the person to fresh air. If they experience any complaints, consult a doctor.[1]
-
Ingestion: If symptoms persist after swallowing, consult a doctor. Do not induce vomiting.[11]
Disposal Plan
Proper disposal of chemicals and their containers is a critical aspect of laboratory safety and environmental responsibility.
-
Unused Product: While smaller quantities of 1-Decanoyl-rac-glycerol may be suitable for disposal with household waste, in a laboratory setting, it is best to follow your institution's and local regulations for chemical waste disposal.[1] Do not empty into drains.[12]
-
Contaminated Materials: Any materials used to clean up spills, as well as used gloves and other disposable PPE, should be placed in a designated waste container and disposed of according to your facility's procedures.
-
Empty Containers: Uncleaned packaging should be disposed of according to official regulations.[1]
By adhering to these guidelines, you can ensure a safe working environment for yourself and your colleagues, while also protecting the integrity and reproducibility of your valuable research.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Glycerol. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2022). Safety Data Sheet: Glycerol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Glycerine ROTIPURAN® ≥86 %, p.a.. Retrieved from [Link]
-
National Institutes of Health (NIH), Office of Research Services (ORS). (n.d.). Safe Laboratory Practices & Procedures. Retrieved from [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH): Glycerine. Retrieved from [Link]
-
Environmental Health & Safety, University of Washington. (2025). Safe Lab Practices. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Glycerine SOLVAGREEN® ~86 %. Retrieved from [Link]
-
Nuffield Department of Clinical Neurosciences, University of Oxford. (n.d.). Laboratory Safety. Retrieved from [Link]
- (n.d.).
-
Chemos GmbH & Co.KG. (2024). Safety Data Sheet: Glycerol. Retrieved from [Link]
- Wang, Y., et al. (2024). Fabrication and Stability Improvement of Monoglyceride Oleogel/Polyglycerol Polyricinoleate-Stabilized W/O High Internal Phase Pickering Emulsions. PMC.
-
American Society for Clinical Laboratory Science (ASCLS). (n.d.). Laboratory Patient Safety Tips: Lipid Testing. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
Storemasta. (2023). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]
- (n.d.).
-
Wolters Kluwer. (n.d.). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]
- Verstringe, S., et al. (2024). Structural Build-Up and Stability of Hybrid Monoglyceride–Triglyceride Oleogels. PMC - NIH.
-
Clean Management Environmental Group. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
-
OSHA.com. (2022). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]
- Zivkovic, A. M., et al. (2009). Effects of Sample Handling and Storage on Quantitative Lipid Analysis in Human Serum. SciSpace.
-
OSHA Online Center. (2025). Hazardous & Non-Hazardous Waste Management | RCRA | Online Training Certificate. Retrieved from [Link]
-
3M. (n.d.). Oil and Gas PPE | Worker Health & Safety. Retrieved from [Link]
-
OSHAX.org. (n.d.). Toolbox Talks for OSHA Safety and Health. Retrieved from [Link]
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Chemical Hazards Emergency Medical Management (CHEMM). (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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smrtr. (2024). What type of protective gear is needed when handling food processing equipment?. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
